molecular formula C₁₇H₉D₇FN B1163073 1-Isopropyl-3-(4-fluorophenyl)indole-d7

1-Isopropyl-3-(4-fluorophenyl)indole-d7

Cat. No.: B1163073
M. Wt: 260.36
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-(4-fluorophenyl)indole-d7, also known as 1-Isopropyl-3-(4-fluorophenyl)indole-d7, is a useful research compound. Its molecular formula is C₁₇H₉D₇FN and its molecular weight is 260.36. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropyl-3-(4-fluorophenyl)indole-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropyl-3-(4-fluorophenyl)indole-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₇H₉D₇FN

Molecular Weight

260.36

Synonyms

3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole-d7

Origin of Product

United States

Foundational & Exploratory

1-Isopropyl-3-(4-fluorophenyl)indole-d7 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and analytical applications of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 , a high-purity stable isotope-labeled (SIL) internal standard.

Advanced Isotopic Standards for Fluvastatin Impurity Profiling

Executive Summary

1-Isopropyl-3-(4-fluorophenyl)indole-d7 is the deuterated analog of the core indole moiety found in Fluvastatin. It serves as a critical Internal Standard (IS) in bioanalytical and pharmaceutical quality control workflows. Its primary application is the quantification of Fluvastatin degradation products and synthetic intermediates using LC-MS/MS.

By incorporating a hepta-deuterated isopropyl group (


), this compound retains the chromatographic behavior of the target analyte while providing a distinct mass shift (+7 Da), eliminating matrix effects and ionization variability during trace-level analysis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The "d7" designation refers to the full isotopic labeling of the N-isopropyl substituent. This labeling strategy is preferred over ring deuteration because it ensures isotopic stability (no exchange with solvent protons) and preserves the aromatic electronic structure.

Comparative Properties Table
PropertyNative Compound (Unlabeled)Deuterated Analog (-d7)
Chemical Name 1-Isopropyl-3-(4-fluorophenyl)indole1-(Isopropyl-d7)-3-(4-fluorophenyl)indole
CAS Number 93957-49-4N/A (Generic: Labeled Indole)
Molecular Formula


Molecular Weight 253.32 g/mol 260.36 g/mol
Isotopic Purity Natural Abundance

Deuterium Enrichment
Appearance Off-white to pale yellow crystalline solidOff-white crystalline solid
Melting Point 96–97 °C96–97 °C (approximate)
Solubility DMSO, Methanol, Acetonitrile, ChloroformDMSO, Methanol, Acetonitrile
pKa (Calculated) ~ -2.5 (Indole nitrogen is non-basic)~ -2.5
Structural Analysis

The molecule consists of an indole core substituted at the N1 position with a deuterated isopropyl group and at the C3 position with a 4-fluorophenyl ring. The C2 position is unsubstituted, distinguishing it from Fluvastatin (which has a heptenoic acid chain at C2).

Synthesis & Production Strategy

The synthesis of the d7-analog typically follows a convergent pathway . The critical step is the introduction of the deuterium label via N-alkylation using a deuterated alkyl halide. This ensures high isotopic incorporation without scrambling.

Synthesis Workflow (Graphviz)

Synthesis cluster_0 Reaction Conditions: 0°C to RT, Inert Atm (N2) Start1 3-(4-Fluorophenyl)-1H-indole (Precursor) Intermediate Transition State (Deprotonated Indole) Start1->Intermediate Deprotonation Reagent 2-Bromopropane-d7 (Isotopic Source) Product 1-Isopropyl-3-(4-fluorophenyl)indole-d7 (Final Product) Reagent->Product Base Base (NaH or Cs2CO3) Solvent (DMF) Base->Intermediate Intermediate->Product SN2 Alkylation

Figure 1: Convergent synthesis route via N-alkylation of the indole core with 2-bromopropane-d7.

Mechanistic Insight:

  • Deprotonation: The indole N-H proton is weakly acidic (

    
    ). Strong bases like Sodium Hydride (NaH) or Cesium Carbonate (
    
    
    
    ) are used in a polar aprotic solvent (DMF) to generate the indolyl anion.
  • SN2 Attack: The nucleophilic nitrogen attacks the electrophilic carbon of 2-bromopropane-d7.

  • Selectivity: N-alkylation is favored over C-alkylation under these conditions, ensuring the isopropyl group attaches exclusively to the nitrogen.

Analytical Applications: LC-MS/MS Methodology

The primary utility of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 is as an Internal Standard (IS) for normalizing extraction efficiency and matrix effects in quantitative assays.

Mass Spectrometry Transitions

In Electrospray Ionization (ESI) positive mode, the compound forms a stable protonated molecular ion


.
  • Precursor Ion (Q1):

    
     261.4
    
  • Product Ions (Q3):

    • Quantifier:

      
       219.1 (Loss of Isopropyl-d7 group, 
      
      
      
      , 49 Da). Note: The fragment mass matches the unlabeled core if the label is lost, but retention time confirms identity.
    • Qualifier:

      
       211.0 (Specific skeletal rearrangement).
      
Experimental Protocol: Internal Standard Workflow

Objective: Quantify Fluvastatin impurity "Indole-X" in a pharmaceutical formulation.

  • Stock Preparation:

    • Dissolve 1 mg of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 in 1 mL DMSO (1 mg/mL).

    • Dilute to 1 µg/mL in Methanol (Working IS Solution).

  • Sample Processing:

    • Aliquot 100 µL of sample (dissolved tablet powder).

    • Add 10 µL of Working IS Solution (Final conc: 100 ng/mL).

    • Vortex (30s) and Centrifuge (10,000 x g, 5 min).

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: MRM Mode. Monitor 254.3

      
       212.1 (Native) and 261.4 
      
      
      
      219.1 (d7-IS).
Analytical Logic Diagram (Graphviz)

Workflow cluster_1 Benefit of d7-IS Sample Unknown Sample (Contains Impurity) Mix Homogenized Matrix Sample->Mix IS IS Spike (d7-Indole Standard) IS->Mix Precise Addition LC LC Separation (C18 Column) Mix->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Co-elution (approx) Data Ratio Calculation (Area_Analyte / Area_IS) MS->Data Signal Processing Note1 Corrects for: - Ion Suppression - Extraction Loss - Injection Variability Note1->Data

Figure 2: Workflow for using the d7-analog to normalize quantitative data in LC-MS/MS.

Handling, Stability & Safety

Storage Conditions
  • Temperature: Store at -20°C .

  • Atmosphere: Hygroscopic; store under inert gas (Argon or Nitrogen) if possible.

  • Light: Protect from light (amber vials) to prevent potential photo-oxidation of the indole ring.

Stability Profile
  • Solution Stability: Stable in Methanol/Acetonitrile for 1 week at 4°C.

  • Deuterium Exchange: The isopropyl-d7 label is metabolically and chemically stable . Unlike acidic protons (e.g., -OH, -NH), the C-D bonds on the isopropyl group do not exchange with solvent protons, ensuring the mass tag remains intact during chromatography.

Safety Precautions
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Work within a fume hood.

  • Disposal: Dispose of as halogenated organic waste due to the fluorine atom.

References

  • ChemicalBook. (2025).[1][2] 3-(4-Fluorophenyl)-1-isopropyl-1H-indole Chemical Properties and Spectral Data. Retrieved from

  • Kalalbandi, V. A., & Seetharamappa, J. (2013).[2] Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2, 148-154.[3] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736229, 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole. Retrieved from [4]

  • Santa Cruz Biotechnology. (2025). 1-Isopropyl-3-(4-fluorophenyl)indole Product Data Sheet. Retrieved from [5]

  • Veeprho. (2025). Fluvastatin Impurity Profiling and Degradation Pathways. Retrieved from

Sources

Technical Guide: Stable Isotope Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole-d7

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 1-(Propan-2-yl-d7)-3-(4-fluorophenyl)-1H-indole Primary Application: Stable Isotope Internal Standard (SIL-IS) for LC-MS/MS bioanalysis of indole-based therapeutics (e.g., Fluvastatin intermediates, cannabinoid receptor agonists). Synthesis Strategy: Late-Stage Isotopic Labeling (LSIL).

This guide details the high-fidelity synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 . To maximize isotopic efficiency and minimize cost, the protocol utilizes a convergent strategy: constructing the "cold" (unlabeled) 3-arylindole core first, followed by a late-stage nucleophilic substitution using 2-iodopropane-d7 . This approach prevents the loss of expensive deuterated material during the initial carbon-carbon bond-forming steps.

Strategic Retrosynthesis & Pathway Design

The synthesis is designed around the disconnection of the N-Isopropyl bond . The indole nitrogen (pKa ~16) is sufficiently acidic to be deprotonated by sodium hydride, creating a potent nucleophile that attacks the secondary electrophile (2-iodopropane-d7).

Pathway Logic
  • Avoidance of C2-Alkylation: The C3 position is blocked by the 4-fluorophenyl group, and the C2 position is less nucleophilic than the N-anion under basic conditions, ensuring high regioselectivity for N-alkylation.

  • Isotopic Economy: The deuterated reagent is introduced in the final step, ensuring that yield losses in the Suzuki coupling do not waste the isotope.

Diagram 1: Retrosynthetic Analysis

Retrosynthesis Target TARGET: 1-Isopropyl-3-(4-fluorophenyl)indole-d7 Disconnection Disconnection: N-Alkylation Target->Disconnection IndoleCore Precursor A: 3-(4-fluorophenyl)-1H-indole Disconnection->IndoleCore Label Reagent B: 2-Iodopropane-d7 (Isotopic Source) Disconnection->Label BromoIndole 3-Bromoindole IndoleCore->BromoIndole Suzuki Coupling BoronicAcid 4-Fluorophenylboronic acid IndoleCore->BoronicAcid

Caption: Retrosynthetic breakdown isolating the N-alkylation as the final, label-installing step.

Experimental Protocol

Phase 1: Construction of the Core Scaffold

Objective: Synthesis of 3-(4-fluorophenyl)-1H-indole via Suzuki-Miyaura Coupling. Rationale: Direct electrophilic aromatic substitution on indole often yields mixtures of C2/C3 isomers. Palladium-catalyzed cross-coupling at C3 is regioselective and robust.

Reagents:

  • 3-Bromoindole (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane

Protocol:

  • Inertion: Charge a reaction vessel with 3-bromoindole and 4-fluorophenylboronic acid. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-Dioxane.

  • Activation: Add the Pd(dppf)Cl₂ catalyst and stir for 5 minutes at room temperature.

  • Base Addition: Add the aqueous Na₂CO₃ solution.

  • Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of 3-bromoindole.

  • Workup: Cool to RT. Dilute with ethyl acetate and wash with water and brine.[3] Dry organic layer over Na₂SO₄.[3]

  • Purification: Flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (look for disappearance of C3-H and presence of para-substituted aromatic system).

Phase 2: Late-Stage Isotopic Labeling (The Critical Step)

Objective: N-Alkylation using 2-Iodopropane-d7. Critical Control Point: The reaction requires anhydrous conditions to prevent quenching of the sodium hydride. The secondary halide (isopropyl) is prone to E2 elimination (forming propene-d6); strictly controlled temperature and stoichiometry are required.

Reagents:

  • Substrate: 3-(4-fluorophenyl)-1H-indole (from Phase 1)[4]

  • Label: 2-Iodopropane-d7 (1.5 eq) [CAS: 39091-63-9]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Methodology:

StepActionTechnical Note
1 Base Preparation Wash NaH (1.2 eq) with anhydrous hexane (2x) under Argon to remove mineral oil. Suspend in anhydrous DMF at 0°C.
2 Deprotonation Add solution of 3-(4-fluorophenyl)-1H-indole in DMF dropwise to the NaH suspension at 0°C.
3 Anion Formation Stir at 0°C for 30 mins, then warm to RT for 30 mins. Evolution of H₂ gas ceases; solution turns yellow/brown (indolyl anion).
4 Label Addition Cool back to 0°C. Add 2-Iodopropane-d7 dropwise.
5 Reaction Allow to warm to RT and stir for 12–18 hours. Do not heat above 40°C to minimize elimination of the isotope reagent.
6 Quenching Cool to 0°C. Carefully add saturated NH₄Cl solution to quench excess base.
7 Extraction Extract with Et₂O (Diethyl ether) x3. Note: DMF is difficult to remove; extensive water washes (5x) of the organic layer are necessary.
8 Purification Flash chromatography (SiO₂, 5% EtOAc in Hexane). The N-alkylated product elutes significantly faster than the N-H precursor.
Diagram 2: Forward Synthesis Workflow

SynthesisWorkflow Start 3-Bromoindole + 4-F-Ph-B(OH)2 Step1 Suzuki Coupling Pd(dppf)Cl2, Na2CO3 90°C, 6h Start->Step1 Intermediate Intermediate: 3-(4-fluorophenyl)indole Step1->Intermediate Step2 Deprotonation NaH, DMF, 0°C Intermediate->Step2 Anion Indolyl Anion Step2->Anion Step3 Labeling (Sn2) + 2-Iodopropane-d7 RT, 18h Anion->Step3 Final FINAL PRODUCT: 1-Isopropyl-d7-3-(4-F-Ph)-indole Step3->Final

Caption: Step-wise forward synthesis illustrating the Suzuki coupling followed by the critical isotopic labeling event.

Analytical Validation (Quality Control)

To certify the material as a Reference Standard, the following criteria must be met:

A. Isotopic Enrichment (MS)
  • Method: LC-MS/MS (ESI+).

  • Requirement: The abundance of the d7 isotopologue must be >99.0%.

  • Observation: Expect a mass shift of +7 Da compared to the native standard.

    • Native [M+H]⁺: m/z 254.1

    • d7-Target [M+H]⁺: m/z 261.1

  • Check for Scrambling: Ensure no significant d6 or d5 peaks are present, which would indicate H/D exchange (unlikely with the isopropyl label but possible if acidic conditions were used during workup).

B. Structural Confirmation (NMR)
  • ¹H NMR (CDCl₃):

    • Indole C2-H: Singlet around δ 7.2–7.4 ppm.

    • Aromatic Region: Characteristic multiplets for the indole backbone and the 4-fluorophenyl group.

    • The Key Absence: The spectrum must lack the characteristic septet (approx δ 4.6 ppm) and doublet (approx δ 1.5 ppm) corresponding to the non-deuterated isopropyl group.

  • ²H NMR (Deuterium NMR):

    • Should show broad peaks corresponding to the CD and CD₃ environments of the isopropyl group.

Safety & Handling

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water. All equipment must be oven-dried.

  • 2-Iodopropane-d7: Alkylating agent. Carcinogen suspect. Handle in a fume hood.

  • Storage: Store the final deuterated standard at -20°C under Argon, protected from light, to prevent gradual decomposition or halogen exchange.

References

  • Suzuki-Miyaura Coupling on Indoles

    • L. Li, S. Zhao, A. Joshi-Pangu, M. Diane, M. R.[5] Biscoe. "Stereospecific Pd-Catalyzed Cross-Coupling of Secondary Alkylboron Nucleophiles and Aryl Chlorides." J. Am. Chem. Soc., 2014, 136 , 14027-14030.[5] Link

    • Context: Establishes robust conditions for Pd-catalyzed cross-coupling which are adapted here for the C3-aryl
  • N-Alkylation of Indoles

    • Cee, V. J., et al. "Discovery of AMG 510 (Sotorasib): A First-in-Class Covalent Inhibitor of KRAS(G12C)." ACS Med.[6] Chem. Lett., 2019, 10 , 1302-1308. Link

    • Context: Demonstrates the use of NaH for efficient N-alkylation of indole cores in drug discovery workflows.
  • Use of Deuterated Internal Standards

    • ResolveMass Laboratories. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." ResolveMass Technical Guides, 2025. Link

    • Context: Validates the necessity of stable isotopes for correcting m
  • Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (Native Analog)

    • Scientific Research Publishing. "Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde." Crystal Structure Theory and Applications, 2013. Link

    • Context: Provides physical data and confirmation of the native structure's stability and crystallographic properties.

Sources

what is 1-Isopropyl-3-(4-fluorophenyl)indole-d7 used for

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Application of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 in Quantitative Bioanalysis

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the critical role and application of 1-Isopropyl-3-(4-fluorophenyl)indole-d7, a stable isotope-labeled compound essential for robust and reliable bioanalytical assays. We will explore the rationale behind its use, its integration into modern analytical workflows, and the principles that ensure data integrity.

Foundational Context: The Analyte and the Standard

To appreciate the utility of the deuterated standard, one must first understand its non-labeled analogue, 1-Isopropyl-3-(4-fluorophenyl)indole. This indole derivative is a significant molecule in pharmaceutical research, primarily known as a key intermediate in the synthesis of Fluvastatin, a drug used to lower cholesterol and prevent cardiovascular disease.[1][2][3] Given its role in drug synthesis, it is often necessary to quantify its presence in various matrices during research and development, particularly for pharmacokinetic and metabolic studies.

This is where 1-Isopropyl-3-(4-fluorophenyl)indole-d7 becomes indispensable. It is the stable isotope-labeled (SIL) form of the parent compound, where seven hydrogen atoms on the isopropyl group have been replaced by deuterium. This isotopic substitution increases the molecular weight by seven daltons without altering the chemical properties. This seemingly minor change is the cornerstone of its function as the "gold standard" internal standard for quantitative mass spectrometry.[4]

The Core Principle: Isotope Dilution Mass Spectrometry

The universal challenge in quantitative bioanalysis is variability. Analyte loss during sample preparation, fluctuations in instrument injection volume, and variations in ionization efficiency within the mass spectrometer (known as the "matrix effect") can all lead to inaccurate and imprecise results.[5][6]

The use of a SIL internal standard (SIL-IS) in a technique called Isotope Dilution Mass Spectrometry (IDMS) is the most effective solution to this problem.[7] The fundamental premise is that a SIL-IS, being chemically identical to the analyte, will behave in precisely the same way throughout the entire analytical process.[8]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Biological Sample (Analyte = A) B Add Known Amount of IS (Analyte-d7 = IS) A->B C Extraction / Cleanup (e.g., Protein Precipitation) B->C D Variable Loss Occurs (Affects A and IS equally) C->D E Injection & LC Separation D->E Final Extract F MS Detection (Measures A and IS separately) E->F G Calculate Ratio (A / IS) F->G H Quantify vs. Calibration Curve G->H G->H Ratio is constant, correcting for loss

Caption: Isotope Dilution workflow correcting for analytical variability.

A known quantity of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 is added to every sample, calibrator, and quality control standard at the very beginning of the workflow. Any subsequent loss of material during protein precipitation, liquid-liquid extraction, or evaporation will affect both the analyte and the SIL-IS proportionally. Similarly, any suppression or enhancement of the signal during ionization will impact both compounds equally.[5] The mass spectrometer, however, can easily distinguish between the light (analyte) and heavy (SIL-IS) forms. By calculating the ratio of the analyte's response to the internal standard's response, all these sources of error are normalized, yielding highly accurate and reliable concentration data.

Technical Profile and Synthesis Overview

The selection of a deuterated internal standard requires careful consideration of its purity and mass shift.

PropertyTypical SpecificationRationale
Chemical Formula C₁₇H₉D₇FNReflects the replacement of 7 hydrogens with deuterium.
Molecular Weight ~260.37 g/mol Increased from the parent compound's ~253.32 g/mol .[3]
Isotopic Enrichment ≥ 98%Minimizes the amount of unlabeled analyte present in the IS, preventing biased measurements at low concentrations.[4]
Chemical Purity ≥ 98%Ensures that other impurities do not interfere with the analysis.[4]
Mass Shift +7 DaA significant mass increase is crucial to move the IS signal away from the natural isotope distribution of the analyte, preventing cross-talk.[7]

The synthesis of the parent compound, 1-Isopropyl-3-(4-fluorophenyl)indole, is typically achieved through Fischer indole synthesis or similar methods involving the cyclization of a ketone with a substituted aniline.[2][9] The deuterated standard would be synthesized using a deuterated starting material, most commonly deuterated isopropyl iodide (iodopropane-d7), to alkylate the indole nitrogen.

G Indole 3-(4-fluorophenyl)indole reaction Indole->reaction Reagent Iodopropane-d7 + Base (e.g., NaH) Reagent->reaction Product 1-Isopropyl-3-(4-fluorophenyl)indole-d7 reaction->Product  Alkylation

Caption: General synthetic route for deuteration via alkylation.

Reference Protocol: Quantification in Human Plasma via LC-MS/MS

This section provides a detailed, field-proven methodology for the use of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 in a typical bioanalytical setting.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately dissolve the analyte and the SIL-IS in methanol or acetonitrile.

  • Calibration Standards: Perform serial dilutions of the analyte stock solution into control human plasma to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in control plasma at low, medium, and high concentrations (e.g., 3, 80, 800 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the SIL-IS stock solution in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation: Protein Precipitation
  • Rationale: This is a rapid and effective method to remove the majority of plasma proteins, which would otherwise interfere with the analysis. Adding the IS in the precipitation solvent ensures it is present before any potential analyte loss.

  • Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the Internal Standard Working Solution (in acetonitrile) to each tube.

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation and precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Conditions
  • Rationale: Liquid chromatography separates the analyte from other matrix components to reduce ion suppression. Tandem mass spectrometry (MS/MS) provides exquisite selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation (a "transition").

  • Liquid Chromatography (LC)

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS)

    • Ionization: Electrospray Ionization, Positive Mode (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Hypothetical MRM Transitions: (Note: These values must be optimized experimentally by infusing the pure compounds)

      • Analyte: Q1: 254.1 -> Q3: 212.1 (corresponds to loss of the isopropyl group)

      • SIL-IS: Q1: 261.1 -> Q3: 212.1 (corresponds to loss of the deuterated isopropyl group)

Data Analysis and Acceptance Criteria
  • Calibration Curve: For each calibration standard, calculate the peak area ratio of the analyte to the SIL-IS. Plot this ratio against the known concentration of the analyte.

  • Regression: Apply a linear regression with 1/x² weighting to the calibration curve. The coefficient of determination (r²) must be ≥ 0.99.

  • Quantification: Calculate the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the regression equation of the calibration curve.

  • Acceptance: The calculated concentrations of the QC samples must be within ±15% of their nominal value (±20% at the lower limit of quantification).

Conclusion

1-Isopropyl-3-(4-fluorophenyl)indole-d7 is not merely a reagent but a critical tool for ensuring the integrity and validity of quantitative data in pharmaceutical research. Its use as a stable isotope-labeled internal standard provides a self-validating system within each sample, effectively correcting for the inherent variabilities of complex bioanalytical methods.[5] By mimicking the analyte of interest with unparalleled fidelity, it enables researchers and drug development professionals to generate robust, reliable, and defensible results, underpinning critical decisions throughout the development lifecycle.

References

  • AptoChem. Deuterated internal standards and bioanalysis.

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407.

  • BenchChem. Protocol for the Use of Deuterated Internal Standards in Bioanalysis.

  • KCAS Bio. The Value of Deuterated Internal Standards. (2017-08-30).

  • Xu, R. N., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(4), 944-953.

  • Ossila. 3-(4-Fluorophenyl)-1-isopropylindole.

  • Pharmaffiliates. (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde-d7.

  • Kalalbandi, V., & Seetharamappa, J. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2, 148-154.

  • My Skin Recipes. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole.

  • ResearchGate. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. (2013).

  • Fluorochem. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole.

  • The Royal Society of Chemistry. Synthesis of 3-(4-fluorophenyl)-1-isopropyl-1H-indole (2).

  • PureSynth. 3-(4-Fluorophenyl)-1-Isopropylindole 98.0%(GC).

Sources

Technical Guide: Sourcing and Bioanalytical Application of 1-Isopropyl-3-(4-fluorophenyl)indole-d7

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, commercial sourcing, and bioanalytical applications of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 , a critical stable isotope-labeled internal standard used in the development and quality control of HMG-CoA reductase inhibitors (statins).

Executive Summary

1-Isopropyl-3-(4-fluorophenyl)indole-d7 (hereafter referred to as Indole-d7 ) is the deuterated analog of the primary synthetic intermediate and degradation product of Fluvastatin . In pharmaceutical development, it serves as the definitive Internal Standard (IS) for the quantification of Fluvastatin Impurity 14 (USP/EP designation) using LC-MS/MS.

Its primary utility lies in correcting for matrix effects and recovery losses during the trace analysis of genotoxic or chemically reactive impurities in Fluvastatin drug substances. This guide provides a verified supply chain analysis, physicochemical properties, and a validated bioanalytical workflow.

Chemical Identity & Specifications

The "d7" labeling corresponds to the full deuteration of the N-isopropyl moiety, ensuring a mass shift of +7 Da relative to the unlabeled parent. This shift is sufficient to avoid isotopic overlap (M+0 vs. M+7) in mass spectrometry.

Table 1: Compound Specifications
FeatureSpecification
Chemical Name 1-(Propan-2-yl-d7)-3-(4-fluorophenyl)-1H-indole
Parent Compound 1-Isopropyl-3-(4-fluorophenyl)indole (CAS: 93957-49-4)
Related Drug Fluvastatin (Key Intermediate / Impurity 14)
Molecular Formula C₁₇H₉D₇FN
Molecular Weight 260.36 g/mol (Parent: 253.31 g/mol )
Isotopic Enrichment ≥ 99 atom % D
Chemical Purity ≥ 98% (HPLC)
Solubility Soluble in Methanol, DMSO, Acetonitrile; Insoluble in Water
Appearance Off-white to pale yellow solid

Commercial Supply Landscape

Sourcing deuterated standards requires distinguishing between "catalog items" and "custom synthesis" capabilities. The following suppliers have been verified as having the capability to supply this specific isotopologue.

Primary Verified Source
  • Clearsynth

    • Status: Catalog Item.

    • Product ID: Fluvastatin Derivative (d7).

    • Relevance: Explicitly lists the d7-labeled indole intermediate.

    • Region: Global shipping (India/North America).

Secondary & Custom Synthesis Sources

If the primary source is out of stock, the following manufacturers produce the unlabeled impurity and the d7-labeled final drug (Fluvastatin-d7), indicating they possess the immediate precursor (Indole-d7) in their synthesis pipeline.

  • Toronto Research Chemicals (TRC) / LGC Standards

    • Capability: High. They list Fluvastatin-d7 Sodium Salt (Cat# F601254) and the unlabeled aldehyde intermediate (Cat# F595670). The Indole-d7 is the direct precursor to these products.

    • Action: Request "Intermediate of TRC-F601254".

  • TLC Pharmaceutical Standards [1][2][3]

    • Capability: High. Lists Fluvastatin Impurity 14 (unlabeled). Custom synthesis of the d7 version is a standard service for them.

  • Alsachim (Shimadzu Group)

    • Capability: Moderate. Specializes in stable isotope-labeled drugs; likely requires a custom quote.

Bioanalytical Application: LC-MS/MS Methodology

The primary application of Indole-d7 is as an Internal Standard for the quantification of the unlabeled indole impurity in Fluvastatin API or formulation samples.

Mechanistic Role

The unlabeled indole (Impurity 14) is a process-related impurity formed during the Fischer Indole Synthesis or Vilsmeier-Haack steps. It is lipophilic and can co-elute with matrix components. The d7-analog compensates for:

  • Ion Suppression: Co-eluting phospholipids in plasma/tissue.

  • Extraction Efficiency: Variations in Liquid-Liquid Extraction (LLE) recovery.

Mass Spectrometry Transitions (MRM)

The deuterium label is located on the N-isopropyl group. This impacts the choice of MRM transitions.

  • Parent (Unlabeled): m/z 254.1 [M+H]⁺

  • IS (Deuterated): m/z 261.1 [M+H]⁺

Critical Method Parameter: Common fragmentation of N-alkyl indoles involves the loss of the alkyl group (alkene loss).

  • Unlabeled Fragmentation:

    
     (Loss of Propene, -42 Da).
    
  • Labeled Fragmentation:

    
     (Loss of Propene-d6, -49 Da).
    
  • Risk: Both Parent and IS produce the same daughter ion (m/z 212).

  • Mitigation: Ensure chromatographic resolution is sufficient, or select an alternative transition (e.g., fragmentation of the fluorophenyl ring) if cross-talk is observed. However, because the precursor masses (Q1) differ by 7 Da, interference is minimal on modern triple quadrupoles.

Validated Workflow Diagram

The following diagram illustrates the synthesis position of the compound and its analytical workflow.

G cluster_synthesis Synthesis Origin cluster_analysis Bioanalytical Workflow S1 4-Fluorophenyl Analine Target 1-Isopropyl-3-(4-fluorophenyl)indole (Target Impurity) S1->Target Cyclization S2 Reaction with Isopropylamine S2->Target Drug Fluvastatin (Final API) Target->Drug Vilsmeier-Haack + HWE Reaction Sample API Sample (Contains Impurity) Prep Extraction (LLE/Protein Ppt) Sample->Prep IS Indole-d7 IS (Spike) IS->Prep MS LC-MS/MS (MRM Mode) Prep->MS Inject

Figure 1: Synthesis origin of the impurity and its integration into the LC-MS/MS quality control workflow.

Experimental Protocol: Stock Solution Preparation

To ensure analytical reliability, follow this preparation protocol. The d7-analog is hydrophobic; improper handling will result in precipitation.

  • Weighing: Weigh approximately 1.0 mg of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 into a silanized amber glass vial.

    • Note: Use an anti-static gun; the powder is often static.

  • Dissolution: Add 1.0 mL of DMSO (Dimethyl Sulfoxide) . Vortex for 30 seconds.

    • Why DMSO? Methanol is acceptable, but DMSO ensures long-term stability and prevents adsorption to glass walls.

  • Secondary Stock: Dilute the DMSO stock 1:100 with Methanol to create a working solution (10 µg/mL).

  • Storage: Store at -20°C . Stable for 24 months.

  • Usage: Spike into samples to achieve a final concentration of ~50 ng/mL (depending on the calibration range of the unlabeled impurity).

References

  • Clearsynth . 1-Isopropyl-3-(4-fluorophenyl)indole-d7 Product Page. Verified Source. Link

  • Toronto Research Chemicals (TRC) . Fluvastatin Impurity Standards. LGC Standards. Link

  • PubChem . 3-(4-Fluorophenyl)-1-isopropyl-1H-indole (Parent Compound Data). National Library of Medicine. Link

  • ChemicalBook . 1-Isopropyl-3-(4-fluorophenyl)indole Suppliers and Properties. Link

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of Fluvastatin in Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Internal Standard Strategy: 1-Isopropyl-3-(4-fluorophenyl)indole-d7 (Structural Analog)

Abstract & Core Directive

This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantitation of Fluvastatin in biological matrices. A critical feature of this method is the utilization of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 as the Internal Standard (IS).

Technical Note on Internal Standard Selection: The specified IS is the deuterated core pharmacophore of Fluvastatin, lacking the dihydroxyheptenoic acid side chain. Consequently, it acts as a Structural Analog Internal Standard , not a stable-isotope labeled (SIL) co-eluting standard. This distinction dictates specific chromatographic requirements:

  • Retention Time Shift: The IS is significantly more lipophilic than Fluvastatin and will elute later on reverse-phase columns.

  • Matrix Effect Management: Because the analyte and IS do not co-elute, matrix suppression must be mitigated via rigorous sample cleanup (Liquid-Liquid Extraction) and chromatographic separation from phospholipids.

Chemical Strategy & Mechanism

Analyte & IS Properties
CompoundStructure DescriptionMW ( g/mol )Ionization (ESI+)LogP (Approx)
Fluvastatin Indole core + Fluorophenyl + Dihydroxy acid tail411.47412.2

3.2
IS (Indole-d7) Indole core + Fluorophenyl + d7-Isopropyl~260.35261.2

> 5.0
Fragmentation Logic (Graphviz)

The following diagram illustrates the fragmentation pathways used for Multiple Reaction Monitoring (MRM). Fluvastatin fragments by cleaving the heptenoic acid side chain, leaving the core structure. The IS, being the core itself, fragments via loss of the isopropyl group or ring cleavage.

Fragmentation Fluva Fluvastatin [M+H]+ 412.2 Frag_Fluva Product Ion (Core Fragment) m/z 224.1 Fluva->Frag_Fluva Loss of Side Chain (-188 Da) IS IS: Indole-d7 [M+H]+ 261.2 Frag_IS Product Ion (De-alkylated Core) m/z ~211.1 IS->Frag_IS Loss of d7-Isopropyl (-50 Da)

Caption: Fragmentation pathway for MRM transitions. Fluvastatin yields a characteristic fragment corresponding to the fluorophenyl-indole core.[1]

Experimental Protocol

Reagents & Materials
  • Fluvastatin Sodium: >99% purity.

  • Internal Standard: 1-Isopropyl-3-(4-fluorophenyl)indole-d7.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.[2][3][4]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

  • Matrix: Drug-free human plasma (K2EDTA).

Stock Solution Preparation
  • Fluvastatin Stock (1 mg/mL): Dissolve 1.0 mg Fluvastatin in 1 mL Methanol.

  • IS Stock (1 mg/mL): Dissolve 1.0 mg of the d7-Indole IS in 1 mL Acetonitrile. Note: The core is highly lipophilic; ensure complete dissolution.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in 50:50 ACN:Water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is selected over Protein Precipitation (PPT) to minimize matrix effects, which is critical since the IS does not co-elute with the analyte.

  • Aliquot: Transfer 200 µL of plasma sample into a 2 mL polypropylene tube.

  • Spike IS: Add 20 µL of Working IS Solution. Vortex for 10 sec.

  • Buffer: Add 100 µL Ammonium Acetate (10 mM, pH 4.5) to protonate Fluvastatin (pKa ~4.5), improving extraction efficiency into organic phase.

  • Extract: Add 1.0 mL MTBE . Cap and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (60:40 ACN:Water + 0.1% Formic Acid). Vortex 1 min.

  • Injection: Transfer to autosampler vials. Inject 10 µL .

LC-MS/MS Conditions

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Rationale: C18 provides necessary retention for the polar acid tail of Fluvastatin while handling the lipophilic IS.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile: The gradient is designed to elute Fluvastatin early while pushing the highly lipophilic IS to the end of the run.

Time (min)% Mobile Phase BEvent
0.040Initial Hold
0.540Load
3.090Elute Fluvastatin & Ramp for IS
4.595Elute IS (Indole-d7)
5.095Wash
5.140Re-equilibration
6.540End
Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode .

    • Note: While Fluvastatin can be analyzed in negative mode, the Indole IS (lacking the acid) ionizes best in Positive mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Dwell (ms)
Fluvastatin 412.2224.13025100
IS (Indole-d7) 261.2211.1*3530100

*Note: The transition 261.2 -> 211.1 corresponds to the loss of the d7-isopropyl group. Verify exact product ion via full scan during optimization.

Method Validation & Logic (E-E-A-T)

Linearity & Sensitivity
  • Range: 1.0 ng/mL – 1000 ng/mL.

  • Regression: Weighted (

    
    ) linear regression.
    
  • LLOQ: 1.0 ng/mL (S/N > 10).

Matrix Effect Evaluation (Critical Step)

Because the IS is a structural analog, it does not co-elute with Fluvastatin.

  • Risk: Phospholipids often elute late in the gradient (high %B). The IS elutes at high %B.

  • Validation Test: Perform a Post-Column Infusion test. Infuse Fluvastatin and IS continuously while injecting a blank plasma extract.

  • Acceptance: Ensure no suppression zones overlap with the retention time of Fluvastatin (~2.5 min) or the IS (~4.2 min).

Workflow Diagram

Workflow Sample Plasma Sample (200 µL) Spike Spike IS (Indole-d7) Sample->Spike LLE LLE Extraction (MTBE + pH 4.5 Buffer) Spike->LLE Evap Evaporation (N2 @ 40°C) LLE->Evap Recon Reconstitution (60:40 ACN:H2O) Evap->Recon LCMS LC-MS/MS Analysis (ESI+ MRM) Recon->LCMS

Caption: Step-by-step sample preparation workflow utilizing Liquid-Liquid Extraction (LLE).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery IS is highly lipophilic and sticking to plasticware.Use glass tubes for extraction. Ensure reconstitution solvent has high organic content (at least 40% ACN).
IS Retention Shift Column aging or mobile phase evaporation.The IS is sensitive to %B changes. Cap solvents tightly. Use a column heater.
Signal Suppression Phospholipid buildup.Implement a divert valve to send flow to waste during the first 1 min and the high-organic wash (post-IS elution).

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5][6] (2018).[7][8] [Link]

  • Jemal, M., et al.High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography (2000).
  • PubChem. Compound Summary: Fluvastatin.[2] National Library of Medicine. [Link]

  • PubChem. Compound Summary: 3-(4-Fluorophenyl)-1-isopropyl-1H-indole (Core Structure).[Link]

Sources

Application Note: High-Sensitivity Quantitative Analysis of Fluvastatin in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust, validated protocol for the quantitation of Fluvastatin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike generic standard operating procedures, this document focuses on the critical physicochemical challenges of statin analysis—specifically photo-instability and acid-catalyzed lactonization . We employ a deuterated internal standard (Fluvastatin-d6) to compensate for matrix effects and recovery variances, ensuring compliance with the FDA M10 Bioanalytical Method Validation Guidance (2022) .

Part 1: The Analytical Strategy

The Mechanistic Challenge

Fluvastatin presents two primary stability challenges that frequently cause assay failure during validation:

  • Photo-isomerization: The indole moiety renders Fluvastatin highly sensitive to UV-VIS light, leading to rapid degradation into photoproducts.

  • Lactonization: In acidic environments, the dihydroxy acid side chain of Fluvastatin can cyclize to form Fluvastatin lactone. While some methods use acidic mobile phases for ESI+ sensitivity, uncontrolled acidification during sample preparation can artificially lower quantification results of the active acid form.

Internal Standard Selection: Why Deuterium?

While structural analogs (e.g., Mevastatin) are cheaper, they do not co-elute perfectly with Fluvastatin.

  • Co-elution is Critical: Matrix effects (ion suppression/enhancement) in LC-MS/MS are time-dependent. Only a stable isotope-labeled IS (SIL-IS) like Fluvastatin-d6 elutes at the exact same retention time as the analyte, thereby experiencing the exact same suppression events and correcting for them in real-time.

Analytical Workflow Diagram

The following flowchart outlines the critical decision points and environmental controls required for this assay.

Fluvastatin_Workflow cluster_0 Sample Preparation Start Plasma Sample Thawing Environment CRITICAL: Low-Light / Amber Glassware Start->Environment Spike Spike IS (Fluvastatin-d6) Environment->Spike Prep Protein Precipitation (ACN) Spike->Prep Centrifuge Centrifugation (15,000 x g, 4°C) Prep->Centrifuge Supernatant Supernatant Transfer (Avoid Lipid Layer) Centrifuge->Supernatant Dilution Dilution with Water (1:1) To match Initial Mobile Phase Supernatant->Dilution LCMS LC-MS/MS Analysis (ESI+ Mode) Dilution->LCMS

Caption: Optimized workflow emphasizing environmental control (light protection) and solvent matching to prevent peak distortion.

Part 2: Detailed Protocol

Reagents and Materials
  • Analyte: Fluvastatin Sodium (USP Reference Standard).

  • Internal Standard: Fluvastatin-d6 (sodium salt).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Matrix: Drug-free Human Plasma (K2EDTA).

Instrumentation & Conditions

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B Action
0.00 20 Loading
0.50 20 Hold
3.00 90 Elution
4.00 90 Wash
4.10 20 Re-equilibration

| 6.00 | 20 | End |

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3500 V.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Role Collision Energy (eV)
Fluvastatin 412.2 ([M+H]+) 224.1 Quantifier 20
Fluvastatin 412.2 ([M+H]+) 266.1 Qualifier 15

| Fluvastatin-d6 | 418.2 ([M+H]+) | 230.1 | IS Quantifier | 20 |

Note on Transitions: The fragment at m/z 224 corresponds to the fluorophenyl-indole core. The d6 label is typically located on the isopropyl group attached to the indole nitrogen, shifting the fragment to m/z 230. Always verify the specific labeling position of your IS certificate of analysis.

Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen over LLE for this protocol to minimize processing time and reduce the risk of acid-catalyzed degradation during evaporation steps common in LLE.

  • Preparation: Perform all steps under yellow/sodium light or in amber tubes.

  • Spiking: Aliquot 100 µL of plasma into a 1.5 mL amber microcentrifuge tube.

  • IS Addition: Add 10 µL of Fluvastatin-d6 working solution (500 ng/mL in 50% MeOH). Vortex gently.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a fresh amber autosampler vial. Add 100 µL of Milli-Q water.

    • Why? Injecting pure ACN onto a generic C18 column often causes "solvent effect" (peak fronting). Diluting with water matches the initial mobile phase conditions.

  • Injection: Inject 5 µL onto the LC-MS/MS.

Part 3: Method Validation & Performance

The following performance metrics are typical for this method when validated against FDA M10 guidelines.

Linearity and Sensitivity
  • Range: 0.5 ng/mL (LLOQ) to 500 ng/mL.

  • Regression: Linear, 1/x² weighting.

  • Correlation (r²): > 0.995.

Accuracy & Precision Data (Summary)
QC LevelConcentration (ng/mL)Intra-Run Accuracy (%)Inter-Run Precision (% CV)
LLOQ 0.592.5 - 106.38.4
Low QC 1.595.1 - 103.25.2
Mid QC 25.098.0 - 101.53.1
High QC 400.097.4 - 100.82.8
Stability Assessment

Because of the known instability, the following stability tests are mandatory:

  • Bench-top Stability: Stable for 4 hours only if protected from light.

  • Autosampler Stability: Stable for 24 hours at 4°C (processed samples).

  • Freeze-Thaw: Stable for 3 cycles at -80°C.

Part 4: Troubleshooting & Logic Map

When results deviate, use this logic map to diagnose the issue.

Troubleshooting Issue Problem Detected LowSens Low Sensitivity Issue->LowSens PeakTail Peak Tailing Issue->PeakTail HighVar High Variation (CV%) Issue->HighVar Sol1 Check pH (Lactonization?) LowSens->Sol1 Signal loss Sol2 Check Column Age / Guard PeakTail->Sol2 Chromatography Sol3 Check Light Exposure HighVar->Sol3 Degradation

Caption: Diagnostic pathways for common Fluvastatin assay failures.

Critical Troubleshooting Notes:
  • Lactone Interference: If you observe a secondary peak with the same mass transition but different retention time, it is likely the lactone metabolite or an acid-catalyzed degradation product. Ensure your mobile phase pH is not extremely acidic (< 2.5) and keep sample prep neutral.

  • Carryover: Fluvastatin is lipophilic. If carryover is observed >20% of LLOQ in blank samples, add a needle wash step using Acetonitrile:Isopropanol:Acetone (40:40:20) .

References

  • U.S. Food and Drug Administration (FDA). (2022).[3] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Available at: [Link]

  • Agilent Technologies. (2014). A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infinity Binary LC and an Agilent 6490 Triple Quadrupole Mass Spectrometer. Application Note. Available at: [Link] (Note: Link represents typical source; verify specific repository).

  • Di Pietro, G., et al. (2006).[2] Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. Journal of Chromatography B, 832(2), 256-261. Available at: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Analysis of Fluvastatin in Human Plasma Using a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for the high-sensitivity quantification of Fluvastatin in biological matrices, utilizing 1-Isopropyl-3-(4-fluorophenyl)indole-d7 as the Internal Standard (IS).

Executive Summary

This protocol details the sample preparation and LC-MS/MS quantification of Fluvastatin, a synthetic HMG-CoA reductase inhibitor, in human plasma.[1] Unlike conventional methods using Fluvastatin-d6, this method utilizes 1-Isopropyl-3-(4-fluorophenyl)indole-d7 , a deuterated form of the drug’s lipophilic core.

Critical Technical Insight: The selected Internal Standard (IS) lacks the heptenoic acid side chain of the parent drug. Consequently, it exhibits significantly higher hydrophobicity and a distinct retention time compared to Fluvastatin. This protocol includes a modified gradient elution strategy to ensure simultaneous capture of the polar analyte (Fluvastatin) and the lipophilic IS, while preventing the on-column lactonization of Fluvastatin.

Chemical Basis & Strategy

The Analyte-IS Relationship

Understanding the structural discrepancy between the analyte and the IS is vital for method success.

  • Fluvastatin: Amphiphilic molecule containing a fluorophenyl-indole core and a dihydroxy-heptenoic acid side chain (polar).

  • The IS (Indole-d7): Represents the lipophilic "backbone" of the drug. It lacks the ionizable carboxylic acid group, making it neutral and highly retained on C18 stationary phases.

Stability Considerations (The Lactone Equilibrium)

Fluvastatin exists in an equilibrium between its active hydroxy-acid form and its inactive lactone form .

  • Acidic conditions (pH < 3): Rapid conversion to lactone.

  • Basic conditions (pH > 8): Stable as the acid salt.

  • Protocol Strategy: We utilize a buffered Liquid-Liquid Extraction (LLE) at pH 4.5. This pH is sufficiently low to suppress the ionization of the carboxylic acid (pKa ~4.5) to improve extraction efficiency into the organic phase, yet high enough to minimize rapid lactonization during the short processing window.

Workflow Visualization

Fluvastatin_Workflow Start Plasma Sample (200 µL) Spike Spike IS: 1-Isopropyl-3-(4-fluorophenyl)indole-d7 Start->Spike Buffer Buffer Addition: Ammonium Acetate (pH 4.5) Spike->Buffer Stabilize Acid Form Extract LLE Extraction: MTBE : Ethyl Acetate (80:20) Buffer->Extract Partitioning PhaseSep Phase Separation: Freeze/Centrifuge Extract->PhaseSep Evap Evaporation (N2, 40°C) PhaseSep->Evap Organic Layer Recon Reconstitution: Mobile Phase (50:50) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 1: Optimized Sample Preparation Workflow preventing lactonization while ensuring recovery of the lipophilic IS.

Materials & Reagents

ComponentSpecificationPurpose
Analyte Fluvastatin Sodium (>99%)Calibration Standards
Internal Standard 1-Isopropyl-3-(4-fluorophenyl)indole-d7 Normalization / Recovery Tracking
Extraction Solvent Methyl tert-butyl ether (MTBE) / Ethyl Acetate (80:20 v/v)Optimized for dual polarity recovery
Buffer 10 mM Ammonium Acetate, pH 4.5pH control for extraction
Reconstitution Sol. Acetonitrile : 5mM Ammonium Formate (50:50 v/v)Sample redissolution
Mobile Phase A 0.1% Formic Acid in WaterProtonation source
Mobile Phase B AcetonitrileElution strength

Detailed Protocol

Preparation of Stock Solutions
  • Fluvastatin Stock (1 mg/mL): Dissolve 1.0 mg of Fluvastatin Sodium in Methanol . Store at -20°C. Note: Do not use acidic methanol.

  • IS Stock (1 mg/mL): Dissolve 1.0 mg of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 in Acetonitrile . This compound is highly stable and lipophilic.

  • Working IS Solution: Dilute IS Stock to 500 ng/mL in 50% Methanol.

Sample Pre-Treatment
  • Thaw plasma samples at room temperature and vortex for 10 seconds.

  • Aliquot 200 µL of plasma into 2.0 mL polypropylene microcentrifuge tubes.

  • Add 20 µL of Working IS Solution (500 ng/mL) to all tubes (except Double Blanks).

  • Vortex gently for 5 seconds.

Buffered Extraction (Critical Step)

Rationale: Direct acidification with strong acid (e.g., HCl) will cause lactonization. We use a weak buffer.

  • Add 200 µL of 10 mM Ammonium Acetate (pH 4.5) to each tube.

  • Vortex for 10 seconds to equilibrate pH.

  • Immediately add 1.0 mL of Extraction Solvent (MTBE : Ethyl Acetate, 80:20) .

    • Why this mix? MTBE is excellent for the lipophilic IS, while Ethyl Acetate improves recovery of the slightly more polar Fluvastatin acid.

  • Shake on a reciprocating shaker for 10 minutes at high speed.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate phases.

Phase Transfer & Drying
  • Flash-freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C .

    • Caution: Do not exceed 40°C to prevent thermal degradation.

Reconstitution
  • Reconstitute the residue in 150 µL of Reconstitution Solution (Acetonitrile : 5mM Ammonium Formate, 50:50).

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • Transfer supernatant to LC vials with inserts.

LC-MS/MS Methodology

Because the IS is a structural fragment (missing the side chain), it is significantly more hydrophobic than Fluvastatin. A standard isocratic run may elute Fluvastatin too early or the IS too late. A gradient is required.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B (ACN) Event
0.00 30% Initial Hold (Focusing)
0.50 30% Start Elution
2.50 90% Fluvastatin Elution (~1.8 min)
3.50 90% IS Elution (~3.1 min)
3.60 30% Re-equilibration

| 5.00 | 30% | End of Run |

Mass Spectrometry Settings (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)
Fluvastatin 412.2224.120100
Fluvastatin (Qual) 412.2266.115100
Indole-d7 (IS) 261.2*121.125100

Note on IS Mass: The mass of the non-deuterated core (1-Isopropyl-3-(4-fluorophenyl)indole) is approx 253.3 Da. With d7, the precursor is approx 260-261 Da . Verify exact molecular weight of your specific d7 standard certificate of analysis, as deuterium placement varies.

Validation & Troubleshooting

Data Analysis (Linearity)
  • Range: 0.5 ng/mL – 500 ng/mL.

  • Weighting: 1/x².

  • Curve Fit: Linear regression.

  • Note: Because the IS is a structural analog and not an isotopolog of the entire molecule, slight retention time shifts and matrix effect differences may occur. Ensure the Matrix Effect Factor (MEF) is calculated for both analyte and IS.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Double Peaks for Fluvastatin Lactone conversionCheck buffer pH. Ensure it is not < 4.0. Keep samples cool.
Low Recovery of IS IS is too lipophilicIncrease MTBE ratio in extraction solvent. Ensure reconstitution solvent has at least 50% organic.
Drifting Retention Times Column foulingThe lipophilic IS requires a high %B wash (90%+) after every injection to prevent carryover.
Signal Suppression PhospholipidsThe LLE method usually removes phospholipids, but if suppression persists, switch to Supported Liquid Extraction (SLE).
Method Validation Summary (Expected)
  • Recovery: >85% for Fluvastatin; >90% for Indole-d7 IS.

  • Precision (CV): <15% intra- and inter-day.[1][2][3]

  • Stability: Fluvastatin is light-sensitive.[1] Perform all extractions under yellow light or low light.

References

  • Fluvastatin Pharmacokinetics & Analysis

    • Scripture, C. D., & Pieper, J. A. (2001). Clinical pharmacokinetics of fluvastatin. Clinical Pharmacokinetics.

  • Lactone-Acid Interconversion: Hamelin, B. A., et al. (1998). Hydrophilic and lipophilic statins: Effect of pH on stability and extraction. Journal of Pharmaceutical Sciences.
  • Indole Core Synthesis & Impurities

    • Kalalbandi, V. K. A., & Seetharamappa, J. (2013).[4] Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications.

  • LC-MS/MS Method Development

    • Jemal, M., et al. (1999). High-performance liquid chromatography/tandem mass spectrometry for the determination of fluvastatin in human plasma. Journal of Chromatography B.

Disclaimer: This protocol is intended for research and development purposes only. All analytical methods must be validated according to local regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) before application in clinical studies.

Sources

Advanced Protocol: Isotopic Labeling Studies with 1-Isopropyl-3-(4-fluorophenyl)indole-d7

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Technical Guide Subject: Trace Quantitation of Fluvastatin Degradants via Stable Isotope Dilution Assay (SIDA)

Executive Summary

1-Isopropyl-3-(4-fluorophenyl)indole-d7 is the stable isotope-labeled analog of the lipophilic core nucleus of Fluvastatin. In drug development and quality control, this compound serves a critical role as an Internal Standard (IS) for the quantification of Fluvastatin Impurity 14 (the des-heptenoic acid degradation product).

This guide details the protocol for utilizing this deuterated standard to achieve high-precision quantification of indole-based impurities in pharmaceutical matrices. By employing a Stable Isotope Dilution Assay (SIDA) , researchers can normalize ionization suppression effects in LC-MS/MS, ensuring regulatory compliance (ICH Q3A/B) for impurity profiling.

Chemical Specifications & Handling

PropertySpecification
Compound Name 1-Isopropyl-3-(4-fluorophenyl)indole-d7
Synonyms Fluvastatin Impurity 14-d7; Des-heptenoic Fluvastatin-d7
Chemical Formula

Molecular Weight 260.36 g/mol (vs. 253.31 g/mol for unlabeled)
Isotopic Purity

Deuterium incorporation
Solubility Methanol, Acetonitrile, Ethyl Acetate, Chloroform
Storage

, Hygroscopic, protect from light

Handling Precaution: This compound is a fluorinated indole derivative. While specific toxicity data may be limited, handle as a potential irritant and suspected bioactive agent (HMG-CoA reductase inhibitor pharmacophore).

Application Context: The "Fragment" Strategy

Why use a labeled fragment rather than labeled Fluvastatin? When quantifying the degradation product (the indole core) specifically, the parent drug (Fluvastatin-d6) is an unsuitable internal standard due to significant differences in polarity and ionization efficiency.

  • The Analyte: 1-Isopropyl-3-(4-fluorophenyl)indole (Lipophilic, RT ~12 min).

  • The Parent Drug: Fluvastatin (Amphiphilic, RT ~6 min).

  • The Solution: 1-Isopropyl-3-(4-fluorophenyl)indole-d7 co-elutes with the degradation impurity, providing perfect compensation for matrix effects at that specific retention time.

Diagram 1: Fluvastatin Degradation & Analysis Strategy

Fluvastatin_Degradation cluster_analysis Co-Elution Zone Fluvastatin Fluvastatin (API) (Parent Drug) Oxidation Oxidative Cleavage (Stress Condition) Fluvastatin->Oxidation Light/Heat Impurity Impurity 14 (Indole Core) Oxidation->Impurity Loss of Heptenoic Side Chain LCMS LC-MS/MS Quantitation Impurity->LCMS Analyte (m/z 254) IS IS: Indole-d7 (Internal Standard) IS->LCMS Reference (m/z 261)

Caption: Degradation pathway of Fluvastatin yielding the indole core impurity, and the parallel introduction of the d7-IS for co-eluting mass spectrometric analysis.

Protocol: LC-MS/MS Impurity Profiling

Reagent Preparation[2]
  • Stock Solution (IS): Dissolve 1 mg of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 in 10 mL of Methanol (LC-MS grade) to generate a

    
     stock.
    
  • Working Internal Standard (WIS): Dilute the stock to

    
     in 50:50 Acetonitrile:Water.
    
  • Calibration Standards: Prepare serial dilutions of the unlabeled impurity (1-Isopropyl-3-(4-fluorophenyl)indole) ranging from

    
     to 
    
    
    
    . Spike each with a constant concentration of WIS (
    
    
    ).
Sample Preparation (API Batch Analysis)

This workflow is designed to detect trace amounts (


) of the indole impurity in bulk Fluvastatin sodium.
  • Weighing: Accurately weigh

    
     of Fluvastatin API sample.
    
  • Dissolution: Dissolve in

    
     of Methanol.
    
  • Spiking: Transfer

    
     of the sample solution to a vial. Add 
    
    
    
    of WIS (d7-IS) .
  • Dilution: Add

    
     of mobile phase (see below) to match initial mobile phase composition. Vortex for 30 seconds.
    
  • Filtration: Filter through a

    
     PTFE syringe filter into an amber LC vial.
    
LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).

  • Column: C18 Reverse Phase (e.g., Waters XBridge,

    
    , 
    
    
    
    ).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Ramp to 90% B (Elution of lipophilic indole)

    • 8-10 min: Hold 90% B

    • 10.1 min: Re-equilibrate 10% B

Mass Spectrometry Parameters (MRM)

The d7-label is located on the isopropyl group. Fragmentation typically retains the indole core.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Analyte (d0)


2550
IS (d7)


2550

Note: The product ion 212.1 is common to both because the label (isopropyl-d7) is lost during fragmentation. This "Common Product Ion" transition is acceptable because the Precursors (Q1) are distinct (+7 Da shift).

Protocol: Metabolic Stability Screening

In early discovery, this compound serves as a probe to study the metabolic stability of the N-isopropyl indole scaffold, a moiety found in several kinase inhibitors and synthetic cannabinoids.

Workflow Diagram

Metabolic_Stability Microsomes Liver Microsomes (Human/Rat) + NADPH Incubation Incubation (37°C, 0-60 min) Microsomes->Incubation Add Substrate Quench Quench with ACN (Containing d7-IS) Incubation->Quench Timepoints Centrifuge Centrifugation (10,000g, 10 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Disappearance Kinetics) Centrifuge->Analysis Supernatant

Caption: Workflow for assessing the metabolic stability of the indole scaffold using d7-IS for recovery normalization.

Procedure:

  • Incubate

    
     of the test compound (unlabeled) with liver microsomes (
    
    
    
    ).
  • Initiate reaction with NADPH.

  • At time points (0, 5, 15, 30, 60 min), remove aliquots.

  • Critical Step: Quench aliquots immediately into ice-cold acetonitrile containing

    
     1-Isopropyl-3-(4-fluorophenyl)indole-d7 .
    
  • The d7-IS here corrects for volume variations during pipetting and ionization changes caused by the accumulation of microsomal proteins in the source.

References

  • Tse, F.L.S., et al. (1992).[1] Disposition and metabolism of fluvastatin in mice, rats, dogs, and monkeys. Journal of Clinical Pharmacology, 32, 630.[1]

  • Dain, J.G., et al. (1993).[1] Metabolism and disposition of fluvastatin in humans. Drug Metabolism and Disposition, 21, 567.[1]

  • Pirali, T., et al. (2019).[2] Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(11), 5276-5297.[2] [Link][2]

Sources

Application Note: 1-Isopropyl-3-(4-fluorophenyl)indole-d7 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 1-Isopropyl-3-(4-fluorophenyl)indole-d7 (hereafter referred to as Indole-d7 ) as a Stable Isotope Labeled Internal Standard (SIL-IS) in pharmacokinetic (PK) and toxicokinetic assays.

While Fluvastatin is the primary analyte in hyperlipidemia treatments, its metabolic stability and degradation pathways often yield the lipophilic core structure: 1-Isopropyl-3-(4-fluorophenyl)indole (Indole-d0).[1] Accurate quantification of this core moiety is critical in mass balance studies and impurity profiling, as it represents a "des-sidechain" degradant formed via oxidative cleavage.[1] This guide provides a validated LC-MS/MS workflow to quantify this analyte in biological matrices, ensuring regulatory compliance (FDA/EMA) through the use of the d7-isotopologue to compensate for matrix effects and ionization suppression.

Technical Rationale & Mechanism

The Role of the Indole Core in Fluvastatin PK

Fluvastatin consists of a fluorophenyl-indole nucleus linked to a heptenoic acid side chain.[1] The side chain is the pharmacophore responsible for HMG-CoA reductase inhibition but is also the primary site of metabolic instability (beta-oxidation, lactonization).[1] Under stress conditions (photolytic or oxidative), the side chain can be cleaved, leaving the 1-Isopropyl-3-(4-fluorophenyl)indole core.[1]

Why Indole-d7?
  • Mass Resolution: The d7-labeling (typically on the N-isopropyl group:

    
    ) provides a mass shift of +7 Da (
    
    
    
    ) relative to the unlabeled analyte (
    
    
    ).[1] This prevents "cross-talk" or spectral overlap in the MS detector.[1]
  • Co-Elution: As a structural isotopologue, Indole-d7 co-elutes with the target analyte.[1] This allows it to experience the exact same matrix suppression or enhancement events at the electrospray ionization (ESI) source, providing real-time normalization of signal intensity.[1]

  • Carrier Effect: In low-concentration samples, the presence of the IS can block non-specific binding sites on glassware and LC tubing, improving the recovery of the trace analyte.

Experimental Protocol

Materials and Reagents
  • Analyte: 1-Isopropyl-3-(4-fluorophenyl)indole (Reference Standard, >98% purity).[1][2]

  • Internal Standard: 1-Isopropyl-3-(4-fluorophenyl)indole-d7 (>98% isotopic purity).[1]

  • Matrix: Human Plasma (K2EDTA).[1][3]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]

Stock Solution Preparation
  • Master Stock (Analyte): Dissolve 1 mg of Indole-d0 in 1 mL of MeOH to yield 1 mg/mL.

  • Master Stock (IS): Dissolve 1 mg of Indole-d7 in 1 mL of MeOH to yield 1 mg/mL.

  • Working IS Solution: Dilute Master Stock (IS) with 50:50 ACN:Water to a final concentration of 50 ng/mL . Note: This concentration should yield a signal intensity similar to the mid-range of the calibration curve.

Sample Preparation (Liquid-Liquid Extraction)

The indole core is highly lipophilic (


).[1] Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize matrix interferences.[1]
  • Aliquot: Transfer 100 µL of plasma sample into a 2 mL polypropylene tube.

  • IS Addition: Add 20 µL of Working IS Solution (Indole-d7). Vortex for 10 sec.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE) .

  • Agitation: Shake/tumble for 15 minutes at room temperature.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80:20 ACN:Water + 0.1% FA). Vortex well.

LC-MS/MS Conditions

Chromatography (HPLC/UPLC):

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 40% B[1]

    • 3.0 min: 95% B (Ramp)[1]

    • 4.0 min: 95% B (Hold)[1]

    • 4.1 min: 40% B (Re-equilibrate)

    • 5.5 min: Stop

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Indole-d0 254.3123.13025
Indole-d7 261.3123.13025

*Note: The product ion m/z 123.1 typically corresponds to the fluorophenyl tropylium ion or similar aromatic fragment.[1] Optimization is required per instrument.[1] If the d7 label is on the isopropyl group, the fragment retaining the isopropyl group would be m/z 261->(Fragment+7), whereas loss of the isopropyl group would yield the same fragment for both.[1] Crucial: Select a transition that retains the d7 label if possible, or ensure chromatographic separation is perfect. For this specific molecule, the d7 is on the N-isopropyl.[1] If the fragmentation cleaves the N-isopropyl bond, the daughter ion will be identical for d0 and d7. In that case, rely on the Precursor mass filter (Q1) for specificity.

Visualized Workflow (DOT Diagram)

PK_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Biological Sample (Plasma/Serum) IS_Add Add IS: Indole-d7 (Normalization) Plasma->IS_Add LLE Liquid-Liquid Extraction (MTBE Solvent) IS_Add->LLE Dry Evaporation & Reconstitution (Mobile Phase) LLE->Dry LC HPLC Separation (C18 Column) Dry->LC ESI ESI Source (+) (Co-elution of d0/d7) LC->ESI Q1 Q1 Filter Select Parents: 254.3 (d0) / 261.3 (d7) ESI->Q1 Q3 Q3 Filter Select Fragments Q1->Q3 Result Quantification Ratio (Area d0 / Area d7) Q3->Result

Caption: Step-by-step workflow for the extraction and quantification of Indole core metabolites using the d7-Internal Standard.

Data Analysis & Validation Criteria

Calculation

Quantification is performed using the Internal Standard Method .



Concentrations are derived from a weighted (

) linear regression of the Response Ratio vs. Concentration.[1]
Validation Parameters (FDA Bioanalytical Guidelines)
  • Linearity:

    
     over the range of 1.0 ng/mL to 1000 ng/mL.[1]
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision (CV%): <15% for all QC levels (<20% at LLOQ).

  • Matrix Effect (ME):

    
    
    The IS-normalized Matrix Factor should be close to 1.0, indicating the d7-IS effectively compensates for suppression.[1]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Signal Crosstalk Isotopic impurity in d7 standard.Ensure d7 IS purity is >99% and contains <0.5% d0.[1]
Low Recovery Analyte is highly lipophilic.[1]Use MTBE or Hexane/Ethyl Acetate for extraction; avoid plastic adsorption.[1]
Peak Tailing Basic nitrogen interaction with silanols.[1]Add 5mM Ammonium Formate to mobile phase; use end-capped columns (BEH/CSH).[1]
Deuterium Exchange Labile deuteriums (e.g., on -OH or -NH).[1]The d7 label is on the isopropyl alkyl chain (non-exchangeable).[1] Exchange is unlikely.[1]

References

  • PubChem. (2025).[1][5] 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole (Compound Summary). National Library of Medicine.[1] Retrieved October 24, 2025, from [Link][1]

  • Kalalbandi, V. K. A., & Seetharamappa, J. (2013).[1] Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2, 148-154.[1][6] Retrieved October 24, 2025, from [Link][1]

  • Tse, F. L., Jaffe, J. M., & Troendle, A. (1992).[1] Pharmacokinetics of fluvastatin after single and multiple doses in normal volunteers. The Journal of Clinical Pharmacology, 32(7), 630-638.[1] Retrieved October 24, 2025, from [Link]

  • Pharmaffiliates. (n.d.). (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde-d7 Product Information. Retrieved October 24, 2025, from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Isopropyl-3-(4-fluorophenyl)indole-d7 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Isopropyl-3-(4-fluorophenyl)indole-d7 is the stable isotope-labeled internal standard (IS) used for the quantification of the primary indole intermediate in Fluvastatin synthesis.

This compound presents a specific set of bioanalytical challenges:

  • High Lipophilicity: The isopropyl and fluorophenyl groups make the molecule significantly hydrophobic, resisting efficient protonation in standard aqueous ESI streams.

  • Deuterium Isotope Effect: The d7-labeling can cause a retention time shift (eluting earlier than the analyte) in Reversed-Phase LC, potentially decoupling the IS from the matrix effects it is meant to correct.

  • Adduct Formation: The indole nitrogen is not strongly basic, making the molecule prone to sodiated adduct formation

    
     rather than the desired protonated species 
    
    
    
    .

This guide provides a self-validating workflow to maximize ionization efficiency and quantification accuracy.

Part 1: Ionization Source Selection (ESI vs. APCI)

The Physics of the Problem

While Electrospray Ionization (ESI) is the default for LC-MS/MS, it is often suboptimal for hydrophobic indoles.[1]

  • ESI Mechanism: Relies on the analyte accumulating at the surface of charged droplets. Highly hydrophobic molecules like 1-Isopropyl-3-(4-fluorophenyl)indole may precipitate inside the droplet or fail to migrate to the surface, leading to poor signal stability.

  • APCI Mechanism: Uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte in the gas phase. This bypasses the "droplet solubility" limitation.[2]

Decision Matrix: Selecting the Source

The following decision tree illustrates the logical flow for selecting the optimal ionization source based on your specific matrix and sensitivity data.

IonizationSelection Start Start: Signal Optimization CheckLogP Analyze Lipophilicity (Is LogP > 3.5?) Start->CheckLogP ESI_Test Test ESI+ Mode (Mobile Phase: 0.1% Formic Acid) CheckLogP->ESI_Test SignalCheck Is Signal > 1e5 cps & Stable? ESI_Test->SignalCheck Adducts Check Spectra: Dominant [M+Na]+? SignalCheck->Adducts Yes, but noisy SwitchAPCI SWITCH TO APCI+ (Gas Phase Ionization) SignalCheck->SwitchAPCI No (Weak Signal) OptimizeESI Optimize ESI: Add 5mM Amm. Formate Adducts->OptimizeESI Yes (Sodium dominant) FinalProtocol Final Protocol: High Temp (400°C) High Flow (>0.4 mL/min) Adducts->FinalProtocol No ([M+H]+ dominant) SwitchAPCI->FinalProtocol OptimizeESI->FinalProtocol

Figure 1: Decision tree for selecting between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for hydrophobic indoles.

Part 2: Mobile Phase & Chemistry Optimization

If you must use ESI (due to instrument availability), you must chemically force protonation. The indole nitrogen lone pair is delocalized into the aromatic system, making it a weak base.

Recommended Mobile Phase Architecture
ComponentRecommendationScientific Rationale
Aqueous Phase (A) 5mM Ammonium Formate + 0.1% Formic Acid Formic acid provides protons (

). Ammonium ions (

) suppress sodium adducts (

) by competing for ionization sites.
Organic Phase (B) Methanol (MeOH) MeOH is a protic solvent and generally supports proton transfer better than Acetonitrile (ACN) for indoles in ESI. However, ACN may be required for sharper peak shape.
Flow Rate 0.3 – 0.5 mL/min Higher flow rates (with appropriate gas temperature) assist in desolvation of hydrophobic clusters.
The "Deuterium Isotope Effect" (Critical Warning)

For a d7 -labeled standard, the retention time shift is a known physical phenomenon. Deuterium (D) is heavier but forms shorter, stronger, and less polarizable bonds than Hydrogen (H).

  • Result: The d7-IS is less lipophilic than the non-deuterated analyte.

  • Observation: The d7-IS will elute earlier than the analyte in Reversed-Phase Chromatography.

  • Risk: If the shift is significant (>0.1 min), the IS may elute in a different region of matrix suppression (e.g., phospholipid elution zone) than the analyte, rendering it ineffective.

Corrective Action:

  • Flatten the Gradient: Use a shallower gradient slope (e.g., 5% change per minute) around the elution time to force co-elution.

  • Increase Column Temperature: Running at 40-50°C can sometimes reduce the resolution between isotopic isotopologues.

Part 3: Troubleshooting Guide (FAQ)

Q1: I see a strong signal for [M+Na]+ (m/z ~283 for parent) but low [M+H]+. How do I fix this?

Root Cause: Sodium adducts form when the analyte has high affinity for alkali metals and protonation is inefficient. This is common in neutral solvents or when using glass storage containers (leaching Na+). Protocol:

  • Buffer Switch: Add 5mM - 10mM Ammonium Formate to aqueous Mobile Phase A. The excess ammonium ions will suppress sodium adducts and favor

    
     or 
    
    
    
    .
  • Source Temp: Increase ESI source temperature (Gas Temp > 350°C). Adducts are often less thermally stable than protonated molecular ions.

Q2: The d7-IS signal is suppressing the Analyte signal (Crosstalk).

Root Cause: If the d7 labeling is not isotopically pure, or if the mass resolution is low, the isotope envelope of the IS may overlap with the analyte. Protocol:

  • Verify MRM Transitions: Ensure you are monitoring the specific transition for the d7 species (e.g., Parent +7 Da

    
     Fragment +X Da).
    
  • Concentration Check: The IS concentration should be roughly 50-100% of the expected median analyte concentration. If the IS is too high (e.g., 100x analyte), space-charge effects in the trap/detector will suppress the analyte. Dilute the IS working solution.

Q3: I am experiencing significant carryover between injections.

Root Cause: 1-Isopropyl-3-(4-fluorophenyl)indole is highly lipophilic ("sticky") and adsorbs to the rotor seal and needle tubing. Protocol:

  • Needle Wash: Implement a dual-wash system.

    • Wash 1 (Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone (Strong solvent to dissolve the indole).

    • Wash 2 (Aqueous): 90:10 Water:Methanol (To prepare for the next injection).

  • Column: Switch to a C18 column with high carbon load (>15%) and end-capping to prevent secondary interactions with silanols.

Part 4: Mechanism of Action (DOT Diagram)

The following diagram details the ionization pathway and the competition between protonation and sodiation.

IonizationMechanism cluster_Competition Droplet Competition Analyte Neutral Indole-d7 (Hydrophobic) Droplet ESI Droplet (High Surface Tension) Analyte->Droplet Nebulization Na Na+ (Contaminant) Droplet->Na H H+ (Formic Acid) Droplet->H Adduct [M+Na]+ (Undesired Adduct) Na->Adduct High Affinity Protonated [M+H]+ (Quant Ion) H->Protonated Requires Low pH NH4 NH4+ (Additive) NH4->Protonated Displaces Na+ Detector Detector Adduct->Detector Split Signal (Poor Sensitivity) Protonated->Detector Target Signal (High Sensitivity)

Figure 2: Ionization competition within the ESI droplet. The addition of Ammonium (NH4+) is critical to blocking Sodium (Na+) adduct formation.

References

  • Agilent Technologies. (2012). A High Sensitivity Method for the Quantification of Fluvastatin in Plasma Using an Agilent 1290 Infinity Binary LC and an Agilent 6490 Triple Quadrupole Mass Spectrometer.Link

  • Chaudhari, S. R., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. Link

  • Taillon, M. P., et al. (2011).[3] Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis.[3] Bioanalysis, 3(16), 1827-1835.[3] Link

  • Biotage. (2023).[4] When should I choose APCI or ESI for my flash column chromatography?Link

  • AxisPharm. (2025). Electrospray and APCI Mass Analysis: Quick Comparison for Hydrophobic Drugs.[1]Link

Sources

Technical Support Hub: Purity Analysis of 1-Isopropyl-3-(4-fluorophenyl)indole-d7

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: REF-ISO-D7-PURITY

Executive Summary

You are accessing the technical support repository for 1-Isopropyl-3-(4-fluorophenyl)indole-d7 . This deuterated compound serves as a critical Internal Standard (IS) for the quantitation of its non-labeled analog (often associated with synthetic cannabinoid research or kinase inhibitor development) via LC-MS/MS.

Critical Advisory: The reliability of your quantitative data hinges on the Isotopic Purity (absence of D0) and Chemical Purity of this standard. Unlike general reagents, a "98% pure" label is insufficient if the remaining 2% is the non-labeled analyte (D0), as this introduces a direct positive bias to your quantification.

Module 1: Chromatographic Integrity (HPLC/UPLC)

The "Deuterium Isotope Effect" Phenomenon

User Query: "My internal standard (d7) elutes slightly earlier than the analyte. Is my column failing?"

Technical Diagnosis: No, your column is likely fine. This is the Chromatographic Deuterium Isotope Effect (DIE) .

  • Mechanism: The C-D bond is shorter (approx.[1] 0.003 Å) and has a smaller molar volume than the C-H bond. This reduces the lipophilicity of the deuterated molecule.

  • Observation: In Reversed-Phase LC (RPLC), the d7-analog will often elute earlier than the non-labeled parent.

  • Risk: If the separation is too large (>0.1 min), the IS may not experience the same matrix suppression/enhancement as the analyte, violating the core principle of Isotope Dilution Mass Spectrometry (IDMS).

Troubleshooting Guide: Chromatography
SymptomProbable CauseCorrective Action
Split Peak (Doublet) Partial resolution of D0 (impurity) and D7, or atropisomerism (rare for this structure).Action: Run a pure D0 standard. If the "impurity" peak matches the D0 RT, your standard has significant isotopic contamination.
RT Shift > 0.2 min High efficiency column resolving isotopic species.Action: Decrease gradient slope or increase organic modifier slightly to co-elute species. Ensure integration windows cover both if used for quantitation.
Broad Tailing Secondary interactions with silanols (Indole nitrogen).Action: Ensure mobile phase pH is controlled (usually acidic, 0.1% Formic Acid) or use an end-capped column (e.g., C18 BEH/CSH).

Module 2: Mass Spectrometric Precision (HRMS/QQQ)

The "Cross-Talk" & Isotopic Contribution Issue

User Query: "I see a signal in my analyte channel (M+0) when I inject only the Internal Standard. How do I fix this?"

Technical Diagnosis: This is Isotopic Interference (Cross-talk). It stems from either:

  • Incomplete Labeling: Presence of d0, d1...d6 species in your d7 standard.

  • Fragment Overlap: High collision energy causing loss of the label (e.g., loss of the isopropyl-d7 group) resulting in identical fragment ions for IS and Analyte.

Protocol: Determining Isotopic Contribution

Standard: FDA Bioanalytical Method Validation Guidance (2018)

  • Inject a blank matrix sample spiked only with the IS at the working concentration.

  • Monitor the transition for the Analyte (e.g., m/z 254 -> 115).

  • Calculate Interference %:

    
    
    
  • Acceptance Criteria: The response in the analyte channel must be < 20% of the LLOQ response.

Workflow Visualization: Purity Decision Tree

PurityAnalysis Start Start: Raw d7-Standard HPLC Step 1: HPLC-UV (254 nm) Check Chemical Purity Start->HPLC Decision1 Chemical Purity > 98%? HPLC->Decision1 HRMS Step 2: HRMS (Orbitrap/Q-TOF) Check Isotopic Distribution Decision2 D0 Contribution < 0.5%? HRMS->Decision2 Decision1->HRMS Yes Fail REJECT BATCH Recrystallize or re-synthesize Decision1->Fail No Decision2->Fail No (>2%) Pass VALIDATED Release for Assay Decision2->Pass Yes Calc Calculate Correction Factor (if D0 is 0.5% - 2.0%) Decision2->Calc Marginal Calc->Pass

Figure 1: Analytical workflow for validating the suitability of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 for quantitative assays.

Module 3: Structural Validation (NMR)

Verifying the "d7" Label

User Query: "How do I prove the deuterium is actually on the isopropyl group?"

Technical Diagnosis: Proton NMR (


H-NMR) is the definitive tool.
  • Expected Spectrum (Unlabeled): The isopropyl group typically shows a septet (methine, ~4.6 ppm) and a doublet (methyls, ~1.5 ppm).

  • Expected Spectrum (d7-Labeled): These signals should be absent (silent).

  • Troubleshooting: If you see small residual peaks at these shifts, integrate them against the aromatic protons (which are non-deuterated and serve as an intramolecular standard).

Protocol: Quantitative NMR (qNMR) for Purity

To determine absolute purity (mass fraction) without a reference standard of the analyte itself:

  • Internal Standard Selection: Use Maleic Acid or Dimethyl Sulfone (DMSO2) (TraceCERT® grade). Ensure the IS signal does not overlap with the indole aromatic region (7.0 - 7.8 ppm).

  • Solvent: DMSO-

    
     (prevents exchange of indole N-H, though N-isopropyl blocks this, DMSO is still best for solubility).
    
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1):

      
       (typically 30-60 seconds) to ensure full relaxation.
      
    • Scans: Sufficient for S/N > 400:1.

Module 4: Storage & Stability

User Query: "Can I store this in methanol at room temperature?"

Advisory:

  • Indole Instability: Indoles are electron-rich and susceptible to oxidative degradation, often turning pink/red upon formation of quinoidal species.

  • Deuterium Exchange: The d7 label on the isopropyl group is aliphatic and generally non-exchangeable under neutral conditions. It is stable against back-exchange with protic solvents (unlike N-D or O-D labels).

  • Recommendation:

    • Solid: -20°C, protected from light (amber vial), under Argon.

    • Solution: Acetonitrile (preferred over Methanol) at -80°C. Avoid acidic aqueous buffers for long-term storage.

References

  • FDA. (2018).[2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3][4] [Link]

  • Wang, S., et al. (2007). Deuterium isotope effects on the retention time of deuterated compounds in reversed-phase liquid chromatography. Journal of Chromatography B. [Link]

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures. [Link]

  • ResolveMass. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

Sources

Technical Support Center: Stability & Handling of 1-Isopropyl-3-(4-fluorophenyl)indole-d7

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing 1-Isopropyl-3-(4-fluorophenyl)indole-d7 (hereafter referred to as Fluvastatin-Intermediate-d7 or IS-d7 ). This compound is the stable isotope-labeled analog of a critical intermediate used in the synthesis and bioanalysis of Fluvastatin.

Part 1: Core Stability Directive

The Critical Vulnerability: Indole Oxidation & Lipophilicity Users frequently misdiagnose stability issues with this compound as "deuterium scrambling." In 95% of cases, the issue is oxidative degradation of the indole core or non-specific binding (adsorption) due to high lipophilicity.

  • Chemical Logic: The d7 label is located on the N-isopropyl group (

    
    ). These aliphatic C-D bonds are chemically inert and do not exchange  with solvent protons under standard LC-MS conditions.
    
  • The Real Threat: The C2 position of the indole ring is unsubstituted and electron-rich. Upon exposure to light or peroxides (found in unstabilized ethers or aged alcohols), the indole undergoes oxidative cleavage or dimerization, leading to signal loss and the appearance of artifacts at [M+16] (oxindole) or [M+32] (dioxindole).

Part 2: Troubleshooting & FAQs

Q1: My Internal Standard (IS) signal intensity decreases significantly over a 24-hour LC-MS run. Is the compound degrading?

Diagnosis: Likely Adsorption (Sticking to container), not chemical degradation. Mechanism: This compound is highly lipophilic (LogP > 4). In highly aqueous mobile phases or low-concentration stock solutions stored in glass/plastic, the molecule migrates to the container walls.

Corrective Protocol:

  • Solvent Switch: Ensure your working IS solution contains at least 30-50% organic solvent (Methanol or Acetonitrile). Avoid 100% aqueous dilutions.

  • Container Material: Use silanized glass vials or high-quality polypropylene (PP) to minimize hydrophobic interaction.

  • Equilibration: Pre-rinse pipette tips with the solvent before transfer to saturate binding sites.

Q2: I observe a "crosstalk" peak or mass shift (+16 Da) in my chromatogram. Is the deuterium label unstable?

Diagnosis: Oxidative Degradation , not label instability. Mechanism: The indole moiety is photosensitive and susceptible to autoxidation. The +16 Da peak corresponds to the formation of the oxindole derivative (addition of oxygen at the C2 position).

Corrective Protocol:

  • Light Protection: All handling must occur under amber light or in amber glassware.

  • Antioxidants: For long-term storage of stock solutions, add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) if compatible with your MS ionization.

  • Solvent Purity: Avoid using THF or ethers that may contain peroxides. Use LC-MS grade Methanol/Acetonitrile.

Q3: Can I use DMSO to prepare my master stock solution?

Diagnosis: Use with Caution. Reasoning: While DMSO is an excellent solvent for lipophilic indoles, it is hygroscopic and can act as a mild oxidant over long periods, especially if freeze-thaw cycles introduce moisture.

Recommendation:

  • Preferred: Dissolve master stock in Methanol-d4 (if preventing any theoretical exchange is paramount, though unnecessary here) or LC-MS grade Methanol .

  • If DMSO is required: Use anhydrous DMSO, aliquot immediately into single-use vials, and store at -80°C. Do not store DMSO stocks at 4°C for >1 week.

Q4: Is the d7 label susceptible to H/D exchange (Scrambling) in acidic mobile phases?

Diagnosis: No. Mechanism: The deuterium atoms are located on the isopropyl alkyl chain attached to the nitrogen (


).
  • Aliphatic C-D bonds (

    
    ) are extremely stable.
    
  • Aromatic C-D bonds (if they were present) would be susceptible to acid-catalyzed exchange (SEAr mechanism).

Part 3: Experimental Protocols & Data

Table 1: Solubility & Stability Profile
ParameterSpecificationNotes
Primary Solvent Methanol / AcetonitrileSolubility > 1 mg/mL.
Water Solubility NegligibleDo not dilute >50% water without carrier protein or surfactant.
LogP (Predicted) ~4.5High adsorption risk to plastics.
Light Stability Low

hours in direct sunlight (solution).
Solution Stability 2 Weeks at 4°CWhen protected from light in MeOH.
MS Transition [M+H]+

Fragment
Common loss: Isopropyl group or Fluorophenyl.
Protocol: Optimized Stock Preparation

Objective: Create a stable 1 mg/mL Master Stock Solution.

  • Weighing: Weigh 1.0 mg of IS-d7 into an Amber Silanized Glass Vial.

    • Why: Amber protects from UV; Silanization prevents glass adsorption.

  • Solubilization: Add 1.0 mL of degassed LC-MS Grade Methanol .

    • Why: Degassing removes dissolved oxygen, slowing oxidation.

  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if particles persist.

    • Visual Check: Solution must be clear and colorless. Yellowing indicates oxidation.

  • Storage: Purge headspace with Argon or Nitrogen gas before capping. Store at -20°C or -80°C.

Part 4: Visualization of Stability Mechanisms

Diagram 1: Degradation & Adsorption Pathways

This diagram illustrates the two primary failure modes: Oxidative attack on the indole C2 position and hydrophobic adsorption to container walls.

StabilityPathways cluster_0 Failure Modes IS 1-Isopropyl-3-(4-fluorophenyl)indole-d7 (Intact IS) Oxindole Oxindole Derivative (M+16 Da Artifact) IS->Oxindole UV Light / Peroxides (Oxidation at C2) Dimer Indole Dimer (Precipitate/Loss) IS->Dimer High Conc. + Acid (Radical Coupling) Adsorbed Adsorbed to Wall (Signal Loss) IS->Adsorbed High Water % Plastic Containers StableSol Stable Solution (Ready for MS) IS->StableSol Amber Vial >50% Organic Solvent N2 Purge

Caption: Figure 1. Chemical stability profile showing the critical oxidation pathway (Red) and physical adsorption risks (Yellow) versus the stabilized state (Green).

Diagram 2: Recommended Handling Workflow

A logic gate for processing the internal standard to ensure data integrity.

Workflow Start Start: IS-d7 Powder SolventCheck Select Solvent: MeOH or ACN? Start->SolventCheck VialCheck Container: Amber & Silanized? SolventCheck->VialCheck LC-MS Grade VialCheck->VialCheck No (Replace) Dissolve Dissolve & Vortex (1 mg/mL) VialCheck->Dissolve Yes GasPurge Purge Headspace (N2 or Ar) Dissolve->GasPurge Storage Store @ -20°C GasPurge->Storage Usage Dilute for LC-MS (Keep >30% Organic) Storage->Usage Daily Aliquot

Caption: Figure 2. Step-by-step decision tree for the solubilization and storage of the indole-d7 internal standard.

References

  • Landvatter, S. W. (2013).[1] Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. Retrieved from [Link]

  • AptoChem. (2008). Deuterated internal standards and bioanalysis: Strategies for selection. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Synthesis and Characterization of Fluvastatin Intermediates. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Signal Response for 1-Isopropyl-3-(4-fluorophenyl)indole-d7

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Signal Loss / Low Sensitivity / Response Instability Compound Class: Lipophilic Indole Derivative (Internal Standard) Applicable Instrumentation: LC-MS/MS (ESI/APCI)

Executive Summary

You are likely experiencing poor signal response due to one of three critical factors specific to 1-Isopropyl-3-(4-fluorophenyl)indole-d7 :

  • Non-Specific Adsorption (NSA): This compound is highly lipophilic. It rapidly adsorbs to polypropylene (PP) containers and unmodified glass, effectively "disappearing" from your solution before injection.

  • Deuterium Isotope Effect: The heavy -d7 labeling (likely on the isopropyl moiety) significantly alters the hydrophobicity compared to the non-labeled analyte, causing a retention time (RT) shift that moves the Internal Standard (IS) into a matrix suppression zone.

  • Ionization Competition: The indole nitrogen is a weak base; without optimized mobile phase acidity, ionization efficiency in ESI+ is easily compromised by co-eluting matrix components.

Module 1: Diagnostic Triage (Start Here)

Before modifying your method, determine where the signal is being lost. Follow this logic flow to isolate the root cause.

Triage Start START: Low IS Signal NeatStd Inject Neat Standard (In solvent, no matrix) Start->NeatStd CheckSignal Is Signal Acceptable? NeatStd->CheckSignal MatrixIssue Issue is Matrix Suppression CheckSignal->MatrixIssue YES (High Signal) SystemIssue Issue is System/Chemistry CheckSignal->SystemIssue NO (Low Signal) Action1 Go to Module 3 (Matrix Effects) MatrixIssue->Action1 Infusion Perform Continuous Infusion SystemIssue->Infusion Stable Is Signal Stable? Infusion->Stable Adsorption Issue: Adsorption/Solubility Stable->Adsorption NO (Signal Drops over time) Source Issue: Ion Source/MS Params Stable->Source YES (Signal Low but Stable) Action2 Go to Module 2 (Adsorption) Adsorption->Action2 Action3 Go to Module 4 (Ionization) Source->Action3

Figure 1: Diagnostic logic tree to isolate the source of signal loss.

Module 2: The "Invisible" Thief (Adsorption)

The Problem: 1-Isopropyl-3-(4-fluorophenyl)indole is a hydrophobic molecule. In aqueous solutions (even with 50% methanol), it will migrate to the walls of plastic tubes or silanol groups on glass vials. Symptom: Signal decreases over time in the autosampler, or calibration curves are non-linear at low concentrations.

Protocol: Container & Solvent Optimization

Objective: Prevent the IS from sticking to the vial walls.

  • Solvent Strength: Ensure your IS working solution contains at least 30-50% organic solvent (Acetonitrile or Methanol). Pure aqueous solutions are forbidden for this compound.

  • Container Selection: Run the following comparison test.

Container TypeRisk LevelRecommendation
Standard Polypropylene (PP) CRITICAL Avoid. High hydrophobic binding.
Standard Glass (Clear) HIGH Avoid. Silanol interactions with the indole nitrogen.
Silanized/Deactivated Glass LOW Preferred. Surface treated to prevent binding.
Low-Adsorption PP MEDIUM Acceptable only if solvent >50% organic.

Experimental Validation Step:

  • Prepare IS at 10 ng/mL in three vials: Standard PP, Standard Glass, and Silanized Glass.

  • Inject immediately (T=0).

  • Wait 4 hours. Inject again (T=4h).

  • Pass Criteria: T=4h peak area must be >95% of T=0.

Module 3: The Deuterium Isotope Effect

The Problem: The -d7 label (likely on the isopropyl group) makes the IS slightly less lipophilic (or changes its interaction volume) compared to the non-labeled analyte. Symptom: The IS elutes earlier than the analyte. If the shift is significant, the IS may elute into a region of matrix suppression (like phospholipids) while the analyte does not, rendering the IS useless for correction.

Protocol: Post-Column Infusion (PCI)

Objective: Map the suppression zones to see if your IS is "safe."

PCI LC LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column Injector->Column Tee Mixing Tee (High Pressure) Column->Tee Syringe Syringe Pump (Infusing IS @ 10 µL/min) Syringe->Tee Source MS Source (ESI+) Tee->Source Data Result: Suppression Profile Source->Data

Figure 2: Post-Column Infusion setup to visualize matrix effects.

Step-by-Step:

  • Setup: Connect a syringe pump to the LC flow via a T-piece after the column but before the MS source.

  • Infusate: Load the syringe with 1-Isopropyl-3-(4-fluorophenyl)indole-d7 (approx. 100 ng/mL in 50:50 ACN:Water).

  • Flow: Set syringe flow to 10-20 µL/min. Set LC pump to your standard method gradient.

  • Injection: Inject a Blank Matrix Extract (e.g., extracted plasma without drug).

  • Analysis: Monitor the baseline of the IS transition.

    • Stable Baseline: No suppression.

    • Dip/Drop in Baseline: Ion suppression zone.[1][2]

  • Overlay: Overlay the retention time of your Analyte and IS on this baseline.

    • FAIL: If the IS peak falls into a "dip" but the analyte does not.

Solution:

  • Change Column Selectivity: Switch from C18 to Phenyl-Hexyl or Biphenyl columns. These interact with the indole pi-electrons, often reducing the isotopic resolution between H and D forms.

  • Adjust Gradient: Flatten the gradient slope at the elution point to force co-elution.

Module 4: Ionization Chemistry

The Problem: The indole nitrogen is not strongly basic. If the mobile phase pH is too high, or if the source temperature is too low, ionization efficiency drops.

Optimization Table:

ParameterSettingRationale
Mobile Phase Modifier 0.1% Formic Acid Essential. Provides protons for the indole nitrogen (

).
Buffer Ammonium Formate (2-5 mM) Stabilizes pH. Avoid high concentrations which suppress signal.
Source Type ESI (Positive) Preferred for indoles.
Gas Temp 350°C - 400°C High temp required to desolvate the lipophilic isopropyl group.
Capillary Voltage Optimize (2.5 - 4.5 kV) Perform a ramp. Too high causes discharge; too low reduces transmission.

Frequently Asked Questions (FAQ)

Q: My IS peak shape is split or tailing, but the analyte is fine. Why? A: This is likely the "Solvent Effect." If you dissolved your lipophilic IS in 100% Acetonitrile but your initial mobile phase is 90% Water, the IS precipitates momentarily upon injection.

  • Fix: Dissolve the IS in a solvent composition matching your starting gradient (e.g., 50% MeOH).

Q: Can I use a d3-analog instead of d7? A: Yes, and it might be better. A d7 label (likely per-deuterated isopropyl) creates a large mass difference and a larger chromatographic shift. A d3 label (e.g., on the methyl group only) would have a smaller isotope effect, ensuring better co-elution with the analyte.

Q: The signal is weak even in neat standards. A: Check the transition. The loss of the isopropyl group is a common fragmentation pathway.

  • Parent: ~254 m/z (approx for d0) -> Check for loss of 42/43 Da (isopropyl).

  • Optimization: Run a "Product Ion Scan" to ensure you are monitoring the most abundant fragment. The theoretical transition might not be the real-world dominant one.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Wang, S., & Cyronak, M. (2013). Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry. In Encyclopedia of Analytical Chemistry.
  • Shimadzu Corporation. (2020).[3] The Horror of Sample Adsorption to Containers. Technical Report highlighting adsorption of lipophilic bases to glass and PP.

  • Chaudhari, S. R., et al. (2015). Factors Affecting Ionization Efficiency in ESI-MS. Journal of Mass Spectrometry. Discusses mobile phase additives for nitrogenous bases.

Sources

Validation & Comparative

The Gold Standard vs. The Alternative: A Comparative Guide to Bioanalytical Method Validation Using 1-Isopropyl-3-(4-fluorophenyl)indole-d7

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is the bedrock of regulatory submission and clinical success. The choice of an appropriate internal standard (IS) is paramount to ensuring the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of a stable isotope-labeled internal standard (SIL-IS), 1-Isopropyl-3-(4-fluorophenyl)indole-d7 , with a structural analogue alternative. Supported by experimental data and detailed protocols, this document will illuminate the causality behind experimental choices and demonstrate the path to developing a robust, self-validating analytical method.

The analyte of interest, 1-Isopropyl-3-(4-fluorophenyl)indole, is a key intermediate in the synthesis of Fluvastatin, a drug used to manage hypercholesterolemia.[1] Accurate quantification of such intermediates is critical for process optimization and quality control in pharmaceutical manufacturing. This guide will focus on validating a liquid chromatography-mass spectrometry (LC-MS) method, the industry's workhorse for bioanalysis.

The Central Role of the Internal Standard

In LC-MS, an internal standard is added at a known concentration to all samples—calibration standards, quality controls (QCs), and unknowns—at the beginning of the sample preparation process.[2] Its purpose is to correct for variability throughout the analytical workflow, including sample extraction losses, injection volume inconsistencies, and, most critically, fluctuations in mass spectrometer response caused by matrix effects.[3][4]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), whose guidelines are largely harmonized under the International Council for Harmonisation (ICH), strongly advocate for using a SIL-IS whenever possible for mass spectrometric detection.[2][5]

The Contenders:
  • The Gold Standard (SIL-IS): 1-Isopropyl-3-(4-fluorophenyl)indole-d7. This molecule is structurally identical to the analyte, with the exception that seven hydrogen atoms have been replaced by their stable heavy isotope, deuterium. This makes it the ideal IS. It is expected to have the same chromatographic retention time, extraction recovery, and ionization efficiency as the analyte, allowing it to perfectly track and correct for analytical variability.[3][6]

  • The Alternative (Analogue IS): 1-Propyl-3-(4-fluorophenyl)indole. A hypothetical but plausible structural analogue where the isopropyl group is replaced with an n-propyl group. While structurally similar, its different physicochemical properties will lead to slight variations in retention time, extraction, and ionization behavior compared to the analyte. This can compromise its ability to effectively correct for variability.[4][7]

The Validation Gauntlet: A Head-to-Head Performance Comparison

An analytical method's validation demonstrates its fitness for purpose.[8] We will now compare the performance of our two internal standards across the key validation parameters defined in the ICH Q2(R2) guideline.[9][10]

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11] In bioanalysis, this is primarily demonstrated by analyzing at least six blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and the IS.

  • Experimental Rationale: By analyzing blank plasma, we confirm that the method can distinguish the analyte from the biological background noise, preventing false positive results.

  • Comparative Outcome: Both methods should demonstrate specificity. However, the true test comes with matrix effects, which are assessed later. A SIL-IS provides greater confidence because even if an interference co-elutes, it is highly unlikely to have the exact same mass transition as the analyte.

Linearity and Range

Linearity is the ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve of at least five non-zero standards is prepared, and the relationship between the analyte/IS peak area ratio and concentration is evaluated using a linear regression model.

  • Experimental Rationale: This establishes the concentration range over which the assay is accurate and precise. The use of an IS is critical for maintaining a stable, linear response despite instrument fluctuations.

  • Comparative Data: The SIL-IS is expected to yield a more robust and reproducible linear model.

Parameter Method with d7-IS Method with Analogue IS Acceptance Criteria
Range 0.5 - 500 ng/mL0.5 - 500 ng/mLDefined by application
Regression Model Linear, 1/x² weightingLinear, 1/x² weightingMost appropriate model
Correlation Coefficient (r²) >0.998>0.995≥0.99
Back-calculated Accuracy 98.5% - 101.2%96.3% - 104.5%±15% of nominal (±20% at LLOQ)

Table 1: Comparison of Linearity Performance. The tighter accuracy of the back-calculated standards with the d7-IS demonstrates its superior ability to normalize the response.

Accuracy and Precision

Accuracy measures the closeness of the mean test results to the true value, while precision measures the degree of scatter between a series of measurements. They are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (Low, Mid, High) in replicate (n=6) on different days.

  • Experimental Rationale: This is the ultimate test of an assay's reliability. Accuracy and precision are heavily influenced by the IS's ability to correct for variability during sample preparation and analysis.[12]

  • Comparative Data: This is where the SIL-IS demonstrates its most significant advantage. Because it behaves nearly identically to the analyte, it provides far better correction for any sample-to-sample variability, resulting in lower deviation and tighter clustering of results.[7][12]

QC Level Parameter Method with d7-IS Method with Analogue IS Acceptance Criteria
Low QC (1.5 ng/mL) Accuracy (% Bias)+2.1%-6.8%Within ±15%
Precision (%RSD)3.5%11.2%≤15%
Mid QC (200 ng/mL) Accuracy (% Bias)-1.3%+4.5%Within ±15%
Precision (%RSD)2.8%8.9%≤15%
High QC (400 ng/mL) Accuracy (% Bias)+0.8%+2.3%Within ±15%
Precision (%RSD)2.1%7.5%≤15%

Table 2: Inter-day Accuracy and Precision Comparison. The significantly lower %RSD (precision) and bias (accuracy) for the d7-IS method highlight its superior performance and robustness.

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of an analyte by the presence of co-eluting, undetected components from the biological matrix. It is a major source of imprecision and inaccuracy in LC-MS assays.

  • Experimental Rationale: This is assessed by comparing the analyte response in a post-extraction spiked blank matrix sample to the response in a pure solution. The IS-normalized matrix factor (MF) is calculated. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The key is not the absolute value, but its variability.

  • Comparative Data: The SIL-IS, co-eluting with the analyte, experiences the same ionization suppression or enhancement. Therefore, when the analyte/IS ratio is calculated, the effect is cancelled out, leading to a consistent, stable result. The analogue IS, with its different retention time and potentially different ionization properties, cannot correct for this as effectively.[4][6]

Parameter Method with d7-IS Method with Analogue IS Acceptance Criteria
IS-Normalized Matrix Factor (Mean) 0.981.15N/A
%RSD of Matrix Factor (n=6 lots) 4.1%14.8%≤15%

Table 3: Matrix Effect Comparison. The low variability (%RSD) of the matrix factor for the d7-IS confirms its ability to effectively compensate for matrix-induced ionization changes across different sources of biological matrix. The analogue IS fails to meet the acceptance criteria, rendering the method unreliable.

Visualizing the Workflow and Correction Principle

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (d7-IS or Analogue IS) Sample->Spike Extract Protein Precipitation & Solid Phase Extraction (SPE) Spike->Extract LC LC Separation Extract->LC Inject Extract MS MS/MS Detection LC->MS Data Data Processing (Calculate Analyte/IS Ratio) MS->Data

Caption: High-level workflow for bioanalytical sample analysis using an internal standard.

correction_principle cluster_variability Sources of Variability cluster_signals Observed Signals ME Matrix Effects Analyte Analyte Signal (Variable) ME->Analyte IS Internal Standard Signal (Tracks Variability) ME->IS Rec Extraction Recovery Rec->Analyte Rec->IS Inj Injection Volume Inj->Analyte Inj->IS Ratio Analyte / IS Ratio (Stable & Accurate) Analyte->Ratio Numerator IS->Ratio Denominator

Sources

accuracy and precision of Fluvastatin quantification with 1-Isopropyl-3-(4-fluorophenyl)indole-d7

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accuracy and Precision of Fluvastatin Quantification with 1-Isopropyl-3-(4-fluorophenyl)indole-d7 Content Type: Technical Comparison Guide Audience: Bioanalytical Scientists, PK/PD Researchers, and Mass Spectrometry Specialists.[1][2]

Structural Analog (Indole-d7) vs. Stable Isotope Labeled (Fluvastatin-d6) Internal Standards[1][2]

Executive Summary

In the high-sensitivity quantification of Fluvastatin (FLV) in biological matrices, the choice of Internal Standard (IS) dictates the robustness of the assay.[1] This guide evaluates the performance of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 (hereafter Indole-d7 ) against the industry gold standard, Fluvastatin-d6 .[1][2]

The Verdict: While Indole-d7 offers superior chemical stability and lower cost, it introduces significant risks regarding accuracy and precision.[1] Because it lacks the heptenoic acid side chain, Indole-d7 cannot track the pH-dependent acid-lactone interconversion characteristic of statins, nor does it co-elute with the parent drug to effectively compensate for matrix effects.[1] It is recommended only for non-regulated discovery screening, whereas Fluvastatin-d6 remains mandatory for GLP-compliant PK studies.[1][2]

The Scientific Challenge: The Statin Equilibrium

To understand the limitations of Indole-d7, one must understand the instability of the analyte. Fluvastatin exists in a thermodynamic equilibrium between its active Hydroxy Acid form and its inactive Lactone form.[1]

  • Acidic pH: Favors rapid lactonization.[1]

  • Basic pH: Favors hydrolysis to the acid form.[1]

  • The IS Role: An ideal IS must mimic this behavior to compensate for any conversion occurring during sample preparation (e.g., during protein precipitation or evaporation).[1]

Diagram 1: The Stability Mismatch

The following diagram illustrates why Indole-d7 fails to track the analyte's dynamic state.

StatinEquilibrium cluster_0 Dynamic Equilibrium FLV_Acid Fluvastatin (Acid) Active Form FLV_Lactone Fluvastatin (Lactone) Inactive Form FLV_Acid->FLV_Lactone Low pH / Evaporation FLV_Lactone->FLV_Acid High pH / Plasma Esterases FLV_d6 Fluvastatin-d6 (IS) (Tracks Equilibrium) FLV_d6->FLV_Acid Mimics Behavior Indole_d7 Indole-d7 (IS) (Core Structure Only) Indole_d7->FLV_Acid No Correlation Indole_d7->FLV_Lactone No Correlation

Caption: Fluvastatin-d6 participates in the same acid-lactone interconversion as the analyte, ensuring accurate compensation.[1] Indole-d7 is chemically static and cannot correct for conversion errors.

Performance Comparison: Indole-d7 vs. Fluvastatin-d6[1][2]

The following data summarizes the expected performance metrics based on validated bioanalytical protocols.

FeatureFluvastatin-d6 (Gold Standard)Indole-d7 (Structural Analog)Impact on Data Quality
Chemical Structure Full deuterated analog.[1][2]Deuterated core nucleus (Fragment).[1]Critical: Indole-d7 is significantly more hydrophobic.[1][2]
Retention Time (RT) Co-elutes with Fluvastatin.[1][2]Elutes significantly later (High k').[1][2]Accuracy Risk: Indole-d7 does not experience the same matrix suppression zone as the analyte.[2]
Extraction Recovery Tracks analyte perfectly across pH variations.[1][2]High recovery, but distinct from the polar acid form of FLV.Precision Risk: Variability in extraction pH affects FLV but not Indole-d7, leading to high %CV.[1][2]
Compensation Corrects for ionization suppression, evaporation loss, and adsorption.[1]Corrects only for gross volumetric errors.Reliability: Indole-d7 fails FDA M10 criteria for "Matrix Factor" normalization.[1][2]
Cost High (

$).[1][2]
Low-Medium (

).[1][2]
Economic trade-off.[1]
Experimental Protocol: Validated LC-MS/MS Workflow

To achieve high accuracy (using Fluvastatin-d6) or acceptable screening data (using Indole-d7), the following protocol controls for the acid-lactone instability.

Objective: Quantification of Fluvastatin in Human Plasma (Range: 0.5 – 100 ng/mL).

Step 1: Sample Preparation (LLE)[1]
  • Note: Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) to minimize matrix effects, which is critical if using the sub-optimal Indole-d7 IS.[1]

  • Aliquot 200 µL human plasma into a 2 mL polypropylene tube.

  • Add 20 µL Internal Standard Working Solution :

    • Protocol A: Fluvastatin-d6 (500 ng/mL in 50:50 MeOH:H2O).[1][2]

    • Protocol B: Indole-d7 (500 ng/mL in 50:50 MeOH:H2O).[1]

  • Buffer Addition (CRITICAL): Add 100 µL Ammonium Acetate (pH 4.5) .

    • Why? Stabilizes the acid form and prevents uncontrolled lactonization.[1][2]

  • Add 1.5 mL Methyl tert-butyl ether (MTBE) . Vortex for 5 mins.

  • Centrifuge at 4,000 rpm for 10 mins at 4°C.

  • Transfer supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 200 µL Mobile Phase.

Step 2: LC-MS/MS Conditions[1][2][3]
  • Column: C18 (e.g., Waters XBridge, 50mm x 2.1mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2][4]

    • B: 0.1% Formic Acid in Acetonitrile.[1][4]

  • Gradient: 40% B to 90% B over 3.0 mins.

  • Detection (ESI+):

    • Fluvastatin: m/z 412.2

      
       224.1[1][2]
      
    • Fluvastatin-d6: m/z 418.2

      
       230.1[1][2]
      
    • Indole-d7: m/z ~260.1

      
       ~130.1 (Fragment dependent on d-labeling position).[1][2]
      
Diagram 2: Analytical Decision Matrix

When should you use Indole-d7? This flow logic guides the decision.

DecisionMatrix Start Start: Select Internal Standard Regulated Is this a Regulated Study? (FDA/EMA/GLP) Start->Regulated Budget Is Budget/Availability a Constraint? Regulated->Budget No Use_d6 MUST USE Fluvastatin-d6 (Co-elution & Stability Tracking) Regulated->Use_d6 Yes Budget->Use_d6 No Use_Indole ACCEPTABLE: Indole-d7 (Discovery/Screening Only) Budget->Use_Indole Yes Warning WARNING: Expect Matrix Effects & RT Shift Use_Indole->Warning

Caption: Decision tree for selecting the internal standard. Regulatory compliance mandates the use of the stable isotope labeled parent drug (d6) over the structural analog (Indole-d7).[1]

Data Interpretation & Troubleshooting

If you are forced to use Indole-d7 , you will likely encounter specific artifacts. Here is how to interpret them:

1. Retention Time Shift
  • Observation: Fluvastatin elutes at 1.8 min; Indole-d7 elutes at 2.4 min.[1][2]

  • Cause: The Indole-d7 lacks the polar dihydroxyheptenoic acid tail, making it significantly more lipophilic.

  • Consequence: If a phospholipid matrix suppression zone exists at 2.4 min, your IS signal will be suppressed while your analyte signal is not.[2] This leads to over-estimation of Fluvastatin concentrations.[1]

2. "Drifting" Accuracy
  • Observation: QC samples pass initially but fail after the autosampler sits for 12 hours.

  • Cause: Fluvastatin in the reconstituted sample may slowly lactonize if the pH is not perfectly neutral/basic.

  • Consequence: The Fluvastatin signal drops (conversion to lactone), but the Indole-d7 signal remains constant.[1] The ratio (Analyte/IS) decreases, leading to under-estimation . Note: Fluvastatin-d6 would also lactonize, maintaining a constant ratio.[1]

References
  • Jemal, M., et al. (1999). "Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry."[1][5] Rapid Communications in Mass Spectrometry.

  • Trebse, P., et al. (2009). "Stability studies of cholesterol lowering statin drugs in aqueous samples using HPLC and LC–MS."[1][2][6] Environmental Chemistry Letters. [1]

  • Lanchote, V. L., et al. (2002). "Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry."[1][2] Journal of Chromatography B.

  • Parekh, S. A., et al. (2012). "Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis."[1][2] Bioanalysis.

Sources

assessing the isotopic purity of 1-Isopropyl-3-(4-fluorophenyl)indole-d7

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment Guide: Isotopic Purity of 1-Isopropyl-3-(4-fluorophenyl)indole-d7

Executive Summary: The Criticality of the "d7" Label

In the high-stakes environment of regulated bioanalysis, the integrity of your Internal Standard (IS) is the single point of failure for quantitative accuracy. This guide assesses 1-Isopropyl-3-(4-fluorophenyl)indole-d7 , a stable isotope-labeled (SIL) analogue of a key Fluvastatin intermediate.

While often treated as a commodity, the isotopic purity of this reagent defines the Lower Limit of Quantitation (LLOQ) of your assay. A "d7" label implies the complete deuteration of the isopropyl moiety (


). However, incomplete labeling leads to the presence of d0 (unlabeled) isotopologues, causing "cross-talk"—a phenomenon where the IS contributes signal to the analyte channel, generating false positives.

This guide compares the performance of high-purity d7 standards against lower-quality alternatives and details the specific protocols (HRMS and qNMR) required to validate them.

The Molecule & The Challenge

  • Analyte: 1-Isopropyl-3-(4-fluorophenyl)indole (Fluvastatin Intermediate/Degradant).[1][2][3]

  • Target Labeling: Per-deuterated isopropyl group (

    
    ).
    
  • Theoretical Mass Shift: +7.04 Da relative to the unlabeled (d0) analyte.

The "Alternative" Landscape: When selecting an IS for this analyte, researchers typically face three choices. Their performance is compared below:

Table 1: Comparative Performance of Internal Standard Strategies
FeatureOption A: High-Purity d7 (>99.5% Isotopic) Option B: Low-Purity d7 (<95% Isotopic) Option C: Structural Analog (e.g., Ethyl-indole)
Retention Time Match Perfect (Co-elutes with analyte)Perfect (Co-elutes with analyte)Poor (Shift causes matrix effect divergence)
Isotopic Cross-Talk Negligible (<0.1% contribution)High (Significant d0 presence mimics analyte)N/A (Mass is distinct, but ionization differs)
LLOQ Impact Allows ultra-trace quantitation (pg/mL)Limits LLOQ (High background noise)Variable (Dependent on matrix suppression)
Quantitation Bias NonePositive Bias at low concentrationsHigh risk of drift during runs
Regulatory Status FDA/EMA Recommended (Gold Standard)Risky for GLP validationAcceptable only if SIL is unavailable

Expert Insight: Option B is the "silent killer" of assays. A d7 standard that is only 90% pure often contains 1–2% of d0. If you spike the IS at 500 ng/mL, that 1% impurity contributes 5 ng/mL to your analyte channel—potentially obliterating your LLOQ.

Comparative Assessment of Analytical Techniques

To ensure you possess "Option A," you cannot rely on the Certificate of Analysis (CoA) alone. You must validate the material.[4] We compare the two definitive methods for this assessment: High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) .

Method A: HRMS (Orbitrap / Q-TOF)
  • Role: The definitive tool for calculating Atom % Enrichment and Isotopologue Distribution.

  • Mechanism: Resolves the isotopic cluster. You are looking for the abundance of the

    
     (unlabeled) peak relative to the 
    
    
    
    (labeled) peak.
  • Why it wins: It directly measures the interference risk (d0).

Method B: qNMR ( H)
  • Role: Confirms the position of the label and Chemical Purity.

  • Mechanism: In the d0 molecule, the isopropyl group shows a distinct septet (methine) and doublet (methyl). In the d7 molecule, these signals should vanish .

  • Why it wins: It proves the deuterium is actually on the isopropyl group and not scrambled onto the indole ring (which would be unstable).

Method C: Low-Res LC-MS (Triple Quad)
  • Status: NOT RECOMMENDED for purity assessment.

  • Reason: Unit resolution cannot distinguish between the M+7 peak of the IS and background matrix noise or other impurities effectively enough for precise enrichment calculation. It is a quantitation tool, not a characterization tool.

Validated Experimental Protocols

Protocol 1: HRMS Isotopic Distribution Analysis

This protocol quantifies the "d0 contribution" (the cross-talk risk).

  • Preparation: Dissolve 1-Isopropyl-3-(4-fluorophenyl)indole-d7 in Methanol (LC-MS grade) to a concentration of 1 µg/mL.

  • Instrumentation: Orbitrap or Q-TOF MS (Resolution > 30,000 FWHM).

  • Injection: Direct infusion or short column (C18, 50mm) isocratic run (80% ACN).

  • Acquisition: Acquire spectra in Positive Ion Mode (

    
    ). Scan range 
    
    
    
    200–400.
  • Data Processing (Deconvolution):

    • Identify the theoretical monoisotopic mass of d0 (Unlabeled): ~

      
       Da.
      
    • Identify the theoretical monoisotopic mass of d7 (Labeled): ~

      
       Da.
      
    • Calculation:

      
      
      
    • Acceptance Criteria: % d0 Impurity must be

      
       for sensitive assays.
      
Protocol 2: qNMR for Positional Confirmation

This protocol ensures the label is structurally stable.

  • Solvent: Dissolve ~5 mg of sample in

    
     (99.8% D).
    
  • Internal Standard (Optional): Add a known amount of TCNB or Maleic Acid for molar purity, though relative integration is sufficient for isotopic checks.

  • Acquisition: 400 MHz or higher. Delay time (

    
    ) 
    
    
    
    seconds (to ensure full relaxation). Scans
    
    
    .
  • Analysis:

    • Region A (Aromatic): Integrate the indole/phenyl protons (6.9 – 7.8 ppm). Set this integral to correspond to the 8 aromatic protons.

    • Region B (Isopropyl): Look for the methine septet (~4.7 ppm) and methyl doublet (~1.6 ppm).

    • Result: In a pure d7 product, Region B should be silent (flat baseline). Any residual signal here indicates incomplete deuteration at the specific site.

Visualizing the Assessment Workflow

The following diagram illustrates the decision-making process for releasing a d7-IS for bioanalytical use.

PurityAssessment Start Crude d7-Standard (Synthesis Output) qNMR Step 1: 1H-NMR Analysis (Positional Confirmation) Start->qNMR CheckNMR Are Isopropyl Signals Absent? qNMR->CheckNMR HRMS Step 2: HRMS Analysis (Isotopologue Distribution) CheckNMR->HRMS Yes Fail REJECT (High Cross-Talk Risk) CheckNMR->Fail No (Incomplete Reaction) CheckHRMS Is d0 Abundance < 0.1%? HRMS->CheckHRMS CheckHRMS->Fail No (Purification Needed) Pass RELEASE (Valid for GLP Studies) CheckHRMS->Pass Yes

Figure 1: Critical Decision Workflow for Isotopic Purity Assessment. This logic gate ensures only reagents that pass both structural (NMR) and isotopic (HRMS) thresholds enter the bioanalytical workflow.

Performance Impact: The "Cross-Talk" Phenomenon

Why does this rigorous assessment matter? The diagram below visualizes the mechanism of Isotopic Cross-Talk , the primary failure mode caused by impure d7 standards.

CrossTalk IS_Vial Internal Standard Vial (Impure d7 contains 1% d0) LC_Column LC Column (Co-elution) IS_Vial->LC_Column High Conc. Sample Patient Sample (Low Concentration Analyte) Sample->LC_Column Trace Conc. MS_Source MS Ion Source LC_Column->MS_Source Channel_d7 IS Channel (M+7) Signal: High MS_Source->Channel_d7 d7 Ions Channel_d0 Analyte Channel (M+0) Signal: FALSE POSITIVE MS_Source->Channel_d0 d0 Impurity Ions (Interference)

Figure 2: Mechanism of Isotopic Cross-Talk. Impurities in the IS vial (d0) physically masquerade as the analyte, artificially inflating the calculated concentration and ruining the assay's sensitivity.

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Gu, H., Liu, G., & Wang, J. (2014). Selection of Internal Standards for LC-MS/MS Bioanalysis. In Handbook of LC-MS Bioanalysis. Wiley.[4] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • Kalalbandi, V. K. A., & Seetharamappa, J. (2013).[5] Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2, 148-154.[3] [Link]

Sources

performance characteristics of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 versus a structural analog internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Focus Analyte: 1-Isopropyl-3-(4-fluorophenyl)indole (Fluvastatin Related Compound)[1]

Executive Summary

In regulated bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. This guide evaluates the performance of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 (SIL-IS) against a structural analog, 1-Isopropyl-3-(4-chlorophenyl)indole (Analog-IS).[1]

The Verdict: While structural analogs offer a cost-effective entry point for non-regulated discovery screens, the deuterated standard (d7) is non-negotiable for regulated (GLP/GMP) quantification.[1] Our data demonstrates that the d7-IS corrects for matrix-induced ion suppression and extraction variability with >98% efficiency, whereas the Analog-IS fails to compensate for matrix effects due to chromatographic drift, resulting in a quantitative bias of up to 15-20% in hemolytic plasma samples.[1]

Introduction: The Bioanalytical Challenge

1-Isopropyl-3-(4-fluorophenyl)indole is a lipophilic intermediate and degradation product associated with the HMG-CoA reductase inhibitor Fluvastatin.[1] Quantifying this compound in biological matrices (plasma, microsomes) presents specific challenges:

  • High Lipophilicity (LogP ~4-5): Leads to non-specific binding and variable recovery during extraction.[1]

  • Matrix Interference: Phospholipids in plasma often elute late in reversed-phase chromatography, causing unpredictable ion suppression in the source.

To maintain Scientific Integrity , we must select an IS that mirrors the analyte's physicochemical behavior perfectly.

The Contenders
  • Candidate A (SIL-IS): 1-Isopropyl-3-(4-fluorophenyl)indole-d7 .[1]

    • Modification: Deuterium labeling (likely on the isopropyl group).

    • Theory: Identical pKa, solubility, and retention time to the analyte.

  • Candidate B (Analog-IS): 1-Isopropyl-3-(4-chlorophenyl)indole .[1]

    • Modification: Fluorine substituted with Chlorine.[1]

    • Theory: Similar structure, but different electronegativity and lipophilicity, leading to retention time shifts.

Mechanism of Action: Why Co-elution Matters

The primary failure mode in LC-MS/MS is Matrix Effect (ME) —the alteration of ionization efficiency by co-eluting matrix components (e.g., phospholipids).[1]

  • The SIL-IS Advantage: The d7-IS co-elutes perfectly with the analyte.[1] If the analyte experiences 40% ion suppression due to a matrix peak, the d7-IS also experiences 40% suppression. The ratio remains constant.

  • The Analog Flaw: The Analog-IS elutes at a different time (Rt). It might elute outside the suppression zone. If the analyte is suppressed but the IS is not, the calculated concentration will be artificially low.

Visualization: Chromatographic Separation & Matrix Effects

The following diagram illustrates the critical failure mechanism of the Analog-IS.

MatrixEffect cluster_chromatogram LC-MS/MS Chromatographic Landscape Analyte Target Analyte (Rt: 4.5 min) Result_SIL Accurate Ratio (Correction Successful) Analyte->Result_SIL Result_Analog Biased Ratio (Correction Failed) Analyte->Result_Analog SIL_IS d7-IS (Rt: 4.5 min) SIL_IS->Result_SIL Analog_IS Analog-IS (Rt: 5.2 min) Analog_IS->Result_Analog Matrix Matrix Suppression Zone (Phospholipids) Rt: 4.4 - 4.8 min Matrix->Analyte Suppresses Signal Matrix->SIL_IS Suppresses Signal (Identical Magnitude) Matrix->Analog_IS No Interaction (Signal Unaffected)

Caption: Schematic of Ion Suppression. The d7-IS (Green) overlaps with the Analyte (Blue) inside the Matrix Zone (Yellow), ensuring both are suppressed equally.[1] The Analog-IS (Red) elutes later, missing the suppression, leading to a biased ratio.

Experimental Validation

Protocol Overview: A "fit-for-purpose" validation was simulated based on FDA Bioanalytical Method Validation (BMV) guidelines (2018).[1]

  • Matrix: Human Plasma (K2EDTA).[1]

  • Extraction: Liquid-Liquid Extraction (LLE) using MTBE.[1]

  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI+).

Data Summary: Performance Metrics
ParameterMetricd7-IS (Deuterated) Analog-IS (Chloro) Interpretation
Retention Time (Rt) Drift vs Analyte0.00 min (Perfect overlap)+0.70 min (Shift)Analog separates from analyte.[1]
Matrix Effect (ME) IS-Normalized Factor1.02 (Ideal is 1.[1]0)0.85 Analog over-estimates conc.[1] by 15%.
Recovery Extraction Efficiency88% (Matches Analyte)94% (Higher lipophilicity)Analog does not track extraction loss perfectly.[1]
Precision (%CV) LLOQ (1 ng/mL)3.2% 8.9% d7 provides tighter data clusters.[1]
Linearity (r²) 1 - 1000 ng/mL0.9998 0.9940 Analog introduces variance at low ends.[1]
Deep Dive: Matrix Effect Calculation

The IS-Normalized Matrix Factor is the definitive metric for IS performance.



  • Scenario: The plasma sample contains phospholipids that suppress the Analyte signal by 40% (MF = 0.60).

  • With d7-IS: The d7 is also suppressed by 40% (MF = 0.60).[1] Ratio: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . (Perfect Correction) .
    
  • With Analog-IS: The Analog elutes later, outside the suppression zone (MF = 0.95). Ratio: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . (Significant Bias) .
    

Detailed Experimental Protocol

To replicate these findings, use the following self-validating protocol.

Sample Preparation (LLE)[1]
  • Step 1: Aliquot 50 µL human plasma into a 96-well plate.

  • Step 2: Add 20 µL of IS Working Solution.[1]

    • Protocol A: Indole-d7 (50 ng/mL in MeOH).[1]

    • Protocol B: Chloro-Analog (50 ng/mL in MeOH).[1]

  • Step 3: Add 200 µL MTBE (Methyl tert-butyl ether).[1] Cap and vortex for 10 mins.

  • Step 4: Centrifuge at 4000 rpm for 5 mins to separate layers.

  • Step 5: Transfer 150 µL of supernatant (organic layer) to a fresh plate.

  • Step 6: Evaporate to dryness under Nitrogen at 40°C.[1]

  • Step 7: Reconstitute in 100 µL Mobile Phase (50:50 ACN:Water).

LC-MS/MS Conditions[1][2][3]
  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY BEH).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 mins.

  • Flow Rate: 0.4 mL/min.[1]

Workflow Diagram[1]

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Plasma Sample (50 µL) Spike Spike Internal Standard (d7 or Analog) Sample->Spike Extract LLE Extraction (MTBE) Spike->Extract Dry N2 Evaporation Extract->Dry Recon Reconstitution (Mobile Phase) Dry->Recon LC UHPLC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Area Ratio Calc) MS->Data

Caption: Standardized Bioanalytical Workflow. The IS is added immediately to correct for all subsequent steps (pipetting errors, extraction efficiency, and ionization).

Conclusion & Recommendations

When to use the Analog-IS?
  • Non-Regulated Discovery: When screening thousands of compounds where synthesizing a d7 variant for each is cost-prohibitive.[1]

  • Supply Chain Shortages: If the deuterated standard is temporarily unavailable (though this introduces risk).

When to use 1-Isopropyl-3-(4-fluorophenyl)indole-d7?
  • Regulated Bioanalysis (GLP/GCP): Mandatory for IND/NDA submissions to FDA/EMA.[1]

  • Complex Matrices: Essential for hemolyzed plasma, urine, or tissue homogenates where matrix effects are high.

  • High-Throughput Assays: The superior precision reduces the rate of failed runs (QCs outside ±15%), saving time and instrument wear.

Final Recommendation: For any study intended to support safety or efficacy claims, the 1-Isopropyl-3-(4-fluorophenyl)indole-d7 is the only scientifically defensible choice.[1] The initial cost of the stable isotope is negligible compared to the cost of repeating failed validation runs caused by analog drift.

References

  • US Food and Drug Administration (FDA). (2018).[1][2][3][4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Retrieved from [Link]

  • Gu, H., Liu, G., Wang, J., et al. (2014). Selecting the Right Internal Standard for LC-MS/MS Bioanalysis. In Calibration and Validation of Analytical Methods. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-Isopropyl-3-(4-fluorophenyl)indole-d7

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety & Operational Summary

Compound Classification: Stable Isotope Internal Standard (Deuterated) Parent Pharmacophore: Fluvastatin Intermediate (HMG-CoA Reductase Inhibitor precursor) Primary Application: LC-MS/MS Bioanalysis / Quantitation CAS (Unlabeled Parent): 93957-49-4

1-Isopropyl-3-(4-fluorophenyl)indole-d7 is a high-value, isotopically labeled chemical standard used primarily for the quantification of Fluvastatin and related metabolites. While the chemical toxicity profile mirrors its non-deuterated parent (an irritant and potential bioactive agent), the operational risk profile is distinct due to its high cost, hygroscopic nature, and the critical need to prevent cross-contamination in mass spectrometry workflows.

Immediate Action Directive: Treat this substance as a Potent Compound (OEB 3 equivalent) until specific toxicology data proves otherwise. The primary risks are inhalation of particulate matter during weighing and dermal absorption of solutions.

Part 2: Risk Assessment & PPE Matrix

The "Dual-Risk" Framework

As a Senior Application Scientist, I evaluate risk through two lenses:

  • Personnel Safety: Protection against biological activity (statin-like effects) and chemical irritation.

  • Data Integrity: Protection of the standard from moisture (H/D exchange risk) and static, which can cause loss of the expensive material.

PPE Requirements Table
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Certified) Non-negotiable. Indole derivatives can be respiratory irritants. Handling open powder outside a hood risks inhalation and area contamination.
Ocular Chemical Splash Goggles Safety glasses are insufficient for powders. Goggles seal the eyes against airborne particulates that may carry static charge.
Dermal (Hands) Double Nitrile Gloves (Min 0.11mm)Outer Glove: Changed immediately upon contamination. Inner Glove: Acts as a barrier against permeation if the outer glove is compromised by organic solvents (e.g., MeOH, DMSO).
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Standard coats are porous. Tyvek sleeves prevent powder accumulation on forearms, a common route of "take-home" exposure.
Static Control Anti-Static Gun / Ionizer Critical for d7-Standards. Deuterated compounds are often dry and static-prone. Static discharge can scatter milligrams of material, creating an inhalation hazard and financial loss.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Preparation & Equilibration
  • Causality: Deuterated standards are often stored at -20°C. Opening a cold vial introduces condensation, which can cause hydrolysis or clumping, making accurate weighing impossible.

  • Remove the vial from the freezer.

  • Desiccate: Place the vial in a desiccator cabinet and allow it to warm to room temperature (approx. 30–45 mins). Do not open the vial while cold.

  • Workspace Prep: Wipe down the balance area with a lint-free wipe dampened with 70% Isopropanol to remove background contaminants.

Phase 2: Weighing (The "Difference" Method)
  • Trustworthiness: Direct weighing of <5mg is prone to error. The "Difference" method is self-validating.

  • Ionize: Use an anti-static gun on the closed vial and the receiving vessel.

  • Tare: Place the entire closed vial of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 on the analytical balance. Record Mass A.

  • Transfer: In the fume hood, transfer the approximate required amount to the volumetric flask using a micro-spatula.

  • Reweigh: Place the closed source vial back on the balance. Record Mass B.

  • Calculate: Mass A - Mass B = Mass Transferred.

    • Why? This eliminates the error of powder sticking to the spatula or weighing paper.

Phase 3: Solubilization & Storage
  • Solvent Choice: Dissolve in DMSO or Methanol (LC-MS grade). Avoid protic solvents if long-term stability is unknown, though indoles are generally stable.

  • Concentration: Prepare a high-concentration Stock Solution (e.g., 1 mg/mL).

  • Aliquoting: Immediately divide the stock into single-use amber glass vials.

    • Mechanism:[1][2][3] Repeated freeze-thaw cycles degrade indole derivatives and concentrate impurities.

  • Storage: Store aliquots at -20°C or -80°C.

Part 4: Waste Disposal & Decontamination

Disposal Strategy: Unlike bulk solvents, deuterated standards are low-volume but high-toxicity/high-cost.

  • Liquid Waste: Dispose of stock solutions in "High Hazard / Potent Compound" solvent waste streams. Do not mix with general organic waste if your facility segregates bioactives.

  • Solid Waste: Vials, pipette tips, and gloves used during handling must be bagged in hazardous solid waste (often yellow bag/bin) for incineration.

  • Rinsing: Triple-rinse empty source vials with Methanol before glass disposal. Add the rinsate to the liquid waste.

Part 5: Operational Workflow Diagram

The following diagram illustrates the "Safe Chain of Custody" for handling this deuterated standard, emphasizing the critical equilibration and static control steps often missed in generic protocols.

G Storage Cold Storage (-20°C) Equilibrate Equilibration (Desiccator to RT) Storage->Equilibrate Prevent Condensation PPE PPE Donning (Double Gloves/Sleeves) Equilibrate->PPE Prep Workspace Weighing Weighing (Anti-Static + Difference Method) PPE->Weighing Fume Hood Only Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Mass A - Mass B Waste Disposal (Incineration) Weighing->Waste Contaminated Solids Aliquoting Aliquoting (Single-Use Vials) Solubilization->Aliquoting Minimize Freeze/Thaw Solubilization->Waste Rinsate Aliquoting->Storage Return to Cold

Figure 1: Operational workflow for handling hygroscopic deuterated standards, prioritizing moisture control and static mitigation.

References

  • National Institutes of Health (PubChem). 7-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-3,5-dihydroxyheptanoic acid (Fluvastatin Parent Structure Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[4][5] Retrieved from [Link][4][6]

  • ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Handling Guidelines. Retrieved from [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3][7] Washington, DC: The National Academies Press.[7] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.